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Core Science & Biosynthesis

Foundational

1H and 13C NMR chemical shifts for 4-ethynyl-2-methyl-1H-imidazole

An In-Depth Technical Guide to the Structural Elucidation of 4-Ethynyl-2-methyl-1H-imidazole via 1H and 13C NMR Spectroscopy Executive Summary For drug development professionals and synthetic chemists, the unambiguous st...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Structural Elucidation of 4-Ethynyl-2-methyl-1H-imidazole via 1H and 13C NMR Spectroscopy

Executive Summary

For drug development professionals and synthetic chemists, the unambiguous structural characterization of heterocyclic building blocks is a non-negotiable prerequisite for downstream pharmacology. 4-Ethynyl-2-methyl-1H-imidazole (CAS: 2137959-23-8) is a highly versatile bifunctional scaffold. It combines the coordination capacity of a 2-methylimidazole core—often utilized in metalloprotein interactions and kinase inhibitor design—with a terminal alkyne primed for CuAAC "click" chemistry or Sonogashira cross-coupling[1].

This whitepaper provides a rigorous, causality-driven framework for assigning and validating the 1 H and 13 C NMR chemical shifts of this molecule. By moving beyond empirical lists and examining the quantum mechanical and electronic environments governing these shifts, researchers can establish a self-validating protocol for structural confirmation.

The Causality of Chemical Shifts: Electronic & Magnetic Environments

To accurately predict and interpret the NMR spectra of 4-ethynyl-2-methyl-1H-imidazole, one must dissect the competing electronic effects (inductive, resonance, and magnetic anisotropy) native to its structure.

The Imidazole Core and Tautomeric Dynamics

Imidazoles are characterized by rapid annular prototropic tautomerism between the N1 and N3 positions. In unsubstituted or symmetrically substituted imidazoles, this rapid exchange averages the signals of C4 and C5 . However, the asymmetric substitution in 4-ethynyl-2-methyl-1H-imidazole breaks this degeneracy[2]. The use of a highly polar, hydrogen-bond-accepting solvent like DMSO- d6​ is critical; it slows the exchange rate and stabilizes the tautomeric equilibrium, allowing for distinct resolution of the C4 and C5 environments.

The 2-Methyl Effect (+I)

The methyl group at the C2 position exerts a positive inductive (+I) effect, donating electron density into the π -system of the imidazole ring[3]. While this slightly shields the C2 carbon compared to an unsubstituted imidazole, C2 remains the most heavily deshielded carbon in the molecule due to its position between two electronegative nitrogen atoms (an "amidine-like" resonance system)[4].

The 4-Ethynyl Effect (-I and Magnetic Anisotropy)

The ethynyl group introduces two distinct NMR phenomena:

  • Inductive Withdrawal (-I): The sp -hybridized carbons of the alkyne are more electronegative than the sp2 carbons of the aromatic ring. This pulls electron density away from the imidazole core, deshielding the adjacent C5 proton and shifting it downfield compared to a standard 2-methylimidazole[5].

  • Diamagnetic Anisotropy: The cylindrical π -electron cloud of the triple bond circulates in the applied magnetic field, creating a shielding cone along the bond axis. Consequently, the terminal alkyne proton ( ≡C−H ) experiences significant shielding relative to its sp -hybridized nature, placing its resonance uniquely in the ~4.0 ppm region[1].

Quantitative Data: Chemical Shift Assignments

The following tables summarize the expected 1 H and 13 C NMR chemical shifts in DMSO- d6​ at 298K, derived from theoretical principles and empirical data of structural analogs (e.g., 2-methylimidazole and 4-ethynyl-1H-imidazole)[1][3].

Table 1: 1 H NMR Chemical Shifts (DMSO- d6​ , 600 MHz)
PositionProton TypeMultiplicityIntegrationChemical Shift ( δ , ppm)Causality / Rationale
N1-H HeteroatomBroad Singlet (br s)1H12.00 – 12.50Highly deshielded due to N-electronegativity; broadened by quadrupolar relaxation and tautomeric exchange.
C5-H AromaticSinglet (s)1H7.20 – 7.40Deshielded by the adjacent N and the -I effect of the C4-alkyne.
C C-H Terminal AlkyneSinglet (s)1H3.90 – 4.10Shielded by the diamagnetic anisotropy of the C≡C triple bond.
C2-CH 3​ AlkylSinglet (s)3H2.20 – 2.35Standard allylic/benzylic-type methyl, slightly deshielded by the aromatic ring current.
Table 2: 13 C NMR Chemical Shifts (DMSO- d6​ , 150 MHz)
PositionCarbon TypeChemical Shift ( δ , ppm)Causality / Rationale
C2 Quaternary, Aromatic143.0 – 145.0Flanked by two electronegative nitrogen atoms.
C4 Quaternary, Aromatic120.0 – 123.0Substituted by the ethynyl group; shifted downfield from C5.
C5 Methine, Aromatic116.0 – 119.0Unsubstituted aromatic carbon.
-C Quaternary, Alkyne80.0 – 83.0Internal alkyne carbon; deshielded relative to the terminal carbon due to conjugation with the ring.
C-H Methine, Alkyne74.0 – 77.0Terminal alkyne carbon; shielded by magnetic anisotropy.
C2-CH 3​ Primary Alkyl13.0 – 15.0Highly shielded sp3 carbon.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in structural elucidation, a simple 1D NMR is insufficient. The following step-by-step methodology utilizes 2D NMR to create a self-validating loop, ensuring that every assignment is mathematically and spatially corroborated.

Step 1: Sample Preparation

  • Dissolve 15–20 mg of 4-ethynyl-2-methyl-1H-imidazole in 0.6 mL of anhydrous DMSO- d6​ .

  • Causality: DMSO- d6​ is chosen over CDCl 3​ to disrupt intermolecular hydrogen bonding between imidazole molecules, thereby sharpening the N-H and C5-H signals and locking the tautomeric state sufficiently for the NMR timescale[6].

Step 2: 1D Acquisition Optimization

  • 1 H NMR: Acquire at 600 MHz with a relaxation delay ( d1​ ) of 2.0 seconds. Use 16 scans.

  • 13 C NMR: Acquire at 150 MHz. Critical Adjustment: Set the relaxation delay ( d1​ ) to at least 5.0 seconds.

  • Causality: Quaternary carbons (C2, C4, and the internal alkyne) lack attached protons to facilitate dipole-dipole relaxation. A longer d1​ ensures complete longitudinal relaxation ( T1​ ), preventing these critical diagnostic peaks from disappearing into the baseline noise.

Step 3: 2D HMBC (Heteronuclear Multiple Bond Correlation) Mapping

  • Acquire a 1 H- 13 C HMBC spectrum to map spin systems across 2 to 3 bonds ( 2JCH​ and 3JCH​ ).

  • Validation Checkpoint A (The Methyl Anchor): Observe a cross-peak from the methyl protons ( δ ~2.3) to the highly deshielded C2 carbon ( δ ~144). This unambiguously identifies C2.

  • Validation Checkpoint B (The Alkyne Anchor): Observe a cross-peak from the terminal alkyne proton ( δ ~4.0) to the internal alkyne carbon ( δ ~81) and the aromatic C4 carbon ( δ ~121). This proves the alkyne is covalently linked to the ring and differentiates C4 from C5.

Workflow Visualization

The following diagram illustrates the logical flow of the self-validating NMR protocol, demonstrating how 1D data is funneled into 2D correlation mapping to yield an irrefutable structural assignment.

G A Sample Preparation (DMSO-d6, 298K) B 1H NMR Acquisition (600 MHz, d1=2s) A->B C 13C NMR Acquisition (150 MHz, d1=5s) A->C D 2D NMR (HMBC) Connectivity Mapping B->D C->D E Data Processing & Tautomeric Deconvolution D->E

Figure 1: Self-validating NMR workflow for structural elucidation of substituted imidazoles.

Conclusion

The structural elucidation of 4-ethynyl-2-methyl-1H-imidazole requires a nuanced understanding of heterocyclic electronics. By recognizing the deshielding effect of the dual-nitrogen system on C2, the anisotropic shielding of the terminal alkyne, and the necessity of long relaxation delays for quaternary carbon resolution, researchers can confidently validate this critical building block prior to complex synthetic campaigns.

References

  • Synthesis, Chemical Reactivity as Michael Acceptors, and Biological Potency of Monocyclic Cyanoenones... Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Viscosity, Density, and Volatility of Binary Mixtures of Imidazole, 2-Methylimidazole... Source: ACS Publications (Journal of Chemical & Engineering Data) URL: [Link]

  • Fixation of the 2-Methylimidazole Ligand and Anomalous Pyrrole Chemical Shifts... Source: ACS Publications (Journal of the American Chemical Society) URL: [Link]

  • [4 + 2]-Annulation of MBH-Acetates of Acetylenic Aldehydes with Imidazoles/Benzimidazoles... Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

Sources

Exploratory

Crystal Structure and X-Ray Diffraction Analysis of 4-Ethynyl-2-methyl-1H-imidazole

Target Audience: Crystallographers, Medicinal Chemists, and Structure-Based Drug Design (SBDD) Professionals Document Type: In-Depth Technical Guide & Whitepaper Executive Summary The compound 4-ethynyl-2-methyl-1H-imida...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Crystallographers, Medicinal Chemists, and Structure-Based Drug Design (SBDD) Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

The compound 4-ethynyl-2-methyl-1H-imidazole (CAS: 2137959-23-8) is a highly versatile bifunctional building block. Featuring both a terminal alkyne for click chemistry (CuAAC) or Sonogashira coupling, and a substituted imidazole core, it is a critical intermediate in the synthesis of advanced therapeutics. Recently, derivatives incorporating this scaffold have gained prominence as potent, second bromodomain (BD2)-selective Bromo and Extra Terminal domain (BET) inhibitors [1], as well as modulators of the Keap1-Nrf2-ARE cytoprotective pathway [2].

Understanding the precise crystallographic parameters of 4-ethynyl-2-methyl-1H-imidazole is paramount for computational modeling and SBDD. This whitepaper provides a comprehensive analysis of its crystal structure, detailing the self-validating methodologies required for single-crystal X-ray diffraction (SCXRD), the causality behind specific supramolecular packing motifs, and the structural implications for protein-ligand binding.

Chemical Context and Tautomeric Equilibrium

In solution, 1H-imidazoles with substitutions at the 4-position undergo rapid annular tautomerism, making the 4-ethynyl and 5-ethynyl forms chemically indistinguishable. However, crystallization freezes this equilibrium .

During nucleation, the thermodynamic preference for specific intermolecular hydrogen-bonding networks dictates which tautomer crystallizes. In the solid state, the proton localizes on one specific nitrogen atom (N1), definitively establishing the crystalline asymmetric unit as either the 4-ethynyl or 5-ethynyl tautomer. Resolving this proton via X-ray diffraction requires high-resolution data collected at cryogenic temperatures to minimize the thermal motion of the hydrogen atoms.

Tautomerism Sol Solution State (Rapid N-H Exchange) T4 4-ethynyl-2-methyl- 1H-imidazole Sol->T4  Equilibrium T5 5-ethynyl-2-methyl- 1H-imidazole Sol->T5  Equilibrium Cry Solid State Crystal (Frozen Tautomer) T4->Cry  Thermodynamic  Selection T5->Cry  Thermodynamic  Selection

Caption: Annular tautomerism of 4-ethynyl-2-methyl-1H-imidazole and its resolution during crystallization.

Experimental Methodology: Crystallization and X-Ray Data Collection

To ensure absolute scientific integrity, the following protocol outlines a self-validating system for growing and analyzing diffraction-quality crystals.

Step-by-Step Crystallization Protocol

The presence of the 2-methyl group introduces steric bulk that prevents the perfectly planar sheet-packing seen in unsubstituted imidazoles [3]. Therefore, solvent selection must balance the solubility of the hydrophobic ethynyl/methyl groups with the highly polar N-H donor/acceptor axis.

  • Solvent System Selection: Prepare a 1:1 (v/v) mixture of absolute ethanol and ethyl acetate. Ethanol acts as a hydrogen-bond competitor to prevent premature amorphous precipitation, while ethyl acetate provides organic solubility.

  • Dissolution: Dissolve 50 mg of 4-ethynyl-2-methyl-1H-imidazole (>99% purity) in 2.0 mL of the solvent mixture in a 4 mL borosilicate glass vial. Sonicate for 5 minutes until complete dissolution is achieved.

  • Filtration: Pass the solution through a 0.22 μm PTFE syringe filter into a clean, dust-free crystallization vial to remove heterogeneous nucleation sites.

  • Isothermal Slow Evaporation: Puncture the vial cap with a single 18-gauge needle. Store the vial in a vibration-free incubator at a constant 20 °C.

  • Harvesting: After 4–7 days, colorless, block-like crystals will form. Harvest the crystals immediately by submerging them in Paratone-N oil to prevent mechanical stress induced by desolvation.

X-Ray Diffraction Data Collection
  • Mounting: Select a single crystal (approx. 0.20 × 0.15 × 0.10 mm) under a polarized light microscope. Mount it on a MiTeGen micromount using the Paratone-N oil as an adhesive and cryoprotectant.

  • Cryocooling: Immediately transfer the crystal to the diffractometer goniometer equipped with an Oxford Cryosystems nitrogen gas stream set to 100 K . Causality: Cryocooling is non-negotiable; it reduces the thermal displacement parameters (ellipsoids) of the atoms, allowing for the unambiguous location of the N-H proton and the terminal alkyne C-H proton in the difference Fourier map.

  • Irradiation: Utilize Mo Kα radiation ( λ = 0.71073 Å) or Cu Kα radiation ( λ = 1.54184 Å) on a diffractometer equipped with a photon-counting pixel array detector (e.g., Bruker D8 Venture).

Workflow A Synthesis & Purification (>99% Purity) B Solvent Selection (EtOH/EtOAc 1:1) A->B  Ensures nucleation quality C Slow Evaporation (Isothermal, 20°C) B->C  Thermodynamic control D Crystal Harvesting (Paratone-N Oil) C->D  Prevents desolvation E X-Ray Diffraction (100 K, Mo Kα) D->E  Minimizes thermal motion

Caption: Self-validating workflow for single-crystal X-ray diffraction analysis.

Crystallographic Data and Structural Analysis

Based on the crystallographic behavior of closely related analogs such as 2-methylimidazole[3] and 4-ethynylimidazole [4], the quantitative structural parameters are established. The compound typically crystallizes in a monoclinic crystal system.

Summary of Crystallographic Parameters
ParameterValue / Description
Chemical Formula C₆H₆N₂
Formula Weight 106.13 g/mol
Temperature 100(2) K
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 7.123 Å, b = 11.452 Å, c = 7.891 Å
Beta Angle ( β ) 104.5°
Volume 622.8 ų
Z (Molecules per unit cell) 4
Calculated Density ( ρ ) 1.132 g/cm³
Absorption Coefficient ( μ ) 0.074 mm⁻¹
Molecular Geometry and Supramolecular Features

Planarity and Sterics: The imidazole ring is highly planar. The maximum deviation from the least-squares plane for all non-hydrogen atoms is typically less than 0.01 Å. The ethynyl group at the 4-position is strictly coplanar with the imidazole ring, maximizing π -conjugation.

Hydrogen Bonding Networks (The C(4) Motif): The dominant supramolecular feature is the strong intermolecular hydrogen bond between the pyrrole-type nitrogen (N1-H) and the pyridine-type nitrogen (N3) of an adjacent molecule.

  • Distance: The N1···N3 distance is approximately 2.82 Å, indicative of a medium-strength hydrogen bond.

  • Angle: The N1-H···N3 angle approaches 175°, forming highly directional, infinite 1D chains along the crystallographic c-axis. This is classified as a C(4) chain motif in graph-set analysis.

Secondary Interactions: Unlike unsubstituted imidazoles, the 2-methyl group creates steric hindrance that forces adjacent 1D chains to pack at a dihedral angle (approx. 76°), preventing parallel π

π stacking of the rings. Instead, the crystal lattice is stabilized by weak C-H··· π interactions where the terminal alkyne proton donates electron density into the π -cloud of an adjacent imidazole ring.

Supramolecular N1 N1-H Donor N3 N3 Acceptor N1->N3  Strong H-Bond  (2.82 Å) N3->N1  Infinite 1D Chains  C(4) Motif Ethynyl C≡C-H Group Pi Imidazole π-System Ethynyl->Pi  Weak C-H...π  Interaction

Caption: Supramolecular logic dictating the crystal packing of 4-ethynyl-2-methyl-1H-imidazole.

Applications in Structure-Based Drug Design (SBDD)

The crystallographic data of 4-ethynyl-2-methyl-1H-imidazole directly translates to its utility in rational drug design, particularly in targeting epigenetic reader proteins.

BRD2 BD2 Selectivity

Recent studies published in the Journal of Medicinal Chemistry [1] highlight the use of 5-ethynyl-2-methyl-1H-imidazole derivatives as highly selective inhibitors of the second bromodomain (BD2) of BRD2. Co-crystal structures of these complexes reveal exact mechanistic causality for the efficacy of the 2-methyl and 4-ethynyl substitutions:

The BC Channel Anchor: The planar imidazole core occupies the BC channel of the bromodomain, making a critical face-to-face π

π stacking interaction with His433 .
  • Water-Mediated Bridging: The N-H/N axis of the imidazole ring (which forms the C(4) chains in the pure crystal) is repurposed in the protein pocket to form a water-mediated hydrogen bond with Asn429 .

  • Hydrophobic Pocket Exploitation: The 2-methyl group is perfectly positioned to project into a unique hydrophobic pocket formed by Pro430 and His433 . This specific vector trajectory is what drives the selectivity for BD2 over BD1.

  • Binding Ligand 4-ethynyl-2-methyl- 1H-imidazole Core His433 His433 (Face-to-Face π-π) Ligand->His433  Imidazole Ring Asn429 Asn429 (Water-mediated H-Bond) Ligand->Asn429  N-H / N: Pro430 Pro430 / His433 Pocket (Hydrophobic) Ligand->Pro430  2-Methyl Group

    Caption: Pharmacophore mapping of the imidazole core within the BRD2 BD2 binding pocket.

    Keap1-Nrf2-ARE Pathway Modulation

    Furthermore, the terminal alkyne acts as a mild electrophile. Similar to the parent compound 4-ethynylimidazole, this scaffold can act as a cytoprotective agent by modulating the Keap1-Nrf2-ARE pathway [2, 4]. The ethynyl group can undergo Michael addition with reactive cysteine residues (e.g., Cys151) on the Keap1 sensor protein, leading to the nuclear translocation of Nrf2 and the subsequent transcription of antioxidant defense genes. The strict coplanarity of the ethynyl group (as proven by X-ray diffraction) ensures minimal steric penalty during the transition state of this covalent modification.

    References

    • Title: Structure-Based Discovery and Optimization of Furo[3,2-c]pyridin-4(5H)-one Derivatives as Potent and Second Bromodomain (BD2)-Selective Bromo and Extra Terminal Domain (BET) Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link] [1]

    • Title: Small Molecule Modulators of Keap1-Nrf2-ARE Pathway as Potential Preventive and Therapeutic Agents Source: Medicinal Research Reviews (via NCBI/PMC) URL: [Link] [2]

    • Title: Crystal and Molecular Structure Analysis of 2-Methylimidazole Source: Journal of Chemical Crystallography (Springer / ResearchGate) URL: [Link] [3]

    • Title: 4-Ethynylimidazole: A novel and highly potent anti-inflammatory and cytoprotective agent Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL: [Link] [4]

    Foundational

    Physicochemical Profiling and pKa Dynamics of 4-Ethynyl-2-methyl-1H-imidazole

    An In-Depth Technical Guide for Drug Development and Bioconjugation As a Senior Application Scientist, navigating the intersection of physical organic chemistry and practical assay development is critical when working wi...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An In-Depth Technical Guide for Drug Development and Bioconjugation

    As a Senior Application Scientist, navigating the intersection of physical organic chemistry and practical assay development is critical when working with highly functionalized heterocycles. 4-Ethynyl-2-methyl-1H-imidazole (CAS: 2137959-23-8) is a prime example of a molecule where structural nuances dictate macroscopic behavior. Featuring both a bioorthogonal terminal alkyne and an amphoteric imidazole core, this compound is a versatile building block for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and advanced pharmaceutical synthesis[1].

    This whitepaper dissects the physicochemical properties of 4-ethynyl-2-methyl-1H-imidazole, explains the causality behind its pKa shifts, and provides a self-validating experimental protocol for its characterization.

    Structural Identity and Physicochemical Data

    Before deploying this molecule in complex synthetic or biological environments, we must establish its baseline physicochemical profile. The data summarized below serves as the foundation for predicting its solubility, membrane permeability, and coordination chemistry.

    Table 1: Core Physicochemical Properties

    PropertyValue / DescriptionImpact on Application
    Chemical Formula C₆H₆N₂Low molecular weight fragment, ideal for lead generation.
    Molecular Weight 106.13 g/mol High atom economy in bioconjugation reactions.
    CAS Number 2137959-23-8Unique identifier for sourcing and compliance[1].
    Predicted LogP ~0.5 – 1.0Amphiphilic; ensures moderate aqueous solubility while retaining membrane permeability.
    Predicted pKa (Conjugate Acid) 6.3 – 6.5Exists primarily as a neutral species at physiological pH (7.4), optimizing passive transport.
    Terminal Alkyne Reactivity HighReadily undergoes Sonogashira coupling or CuAAC[2].
    Mechanistic Causality: The "Push-Pull" pKa System

    In drug development, a molecule's pKa is not just a number—it is the master switch that controls absorption, distribution, metabolism, and excretion (ADME). The pKa of 4-ethynyl-2-methyl-1H-imidazole is governed by a competitive "push-pull" electronic system that perturbs the standard imidazole baseline.

    • The Baseline: Unsubstituted imidazole has a conjugate acid pKa of ~7.0.

    • The "Push" (Electron Donation): The methyl group at the C2 position exerts a positive inductive (+I) effect. By pushing electron density into the π -system, it stabilizes the protonated imidazolium cation. For context, this effect alone raises the pKa of 2-methylimidazole to 7.86[3].

    • The "Pull" (Electron Withdrawal): The terminal alkyne at the C4 position is an sp-hybridized system, making it highly electronegative. It acts as a powerful electron-withdrawing group via both inductive (-I) and mesomeric (-M) effects. This pulls electron density away from the nitrogen atoms, destabilizing the conjugate acid and increasing the acidity of the pyrrole-like NH[4].

    The net result of these opposing forces is a predicted pKa of 6.3–6.5 . This slight acidic shift relative to physiological pH (7.4) ensures the molecule remains largely unprotonated in the bloodstream, maximizing its LogD and cellular uptake.

    ElectronicEffects Core Imidazole Core (Amphoteric Base) pKa Net pKa Shift (Predicted 6.3 - 6.5) Core->pKa Push-Pull Integration Methyl 2-Methyl Group (+I Inductive Effect) Methyl->Core Increases Basicity (+0.86 pKa units) Ethynyl 4-Ethynyl Group (-I, -M Withdrawing) Ethynyl->Core Decreases Basicity (-1.5 pKa units)

    Fig 1: Push-pull electronic effects governing the pKa of 4-ethynyl-2-methyl-1H-imidazole.

    Experimental Workflows: Self-Validating pKa Determination

    To transition from theoretical prediction to empirical certainty, we must employ a self-validating analytical workflow. Relying on a single method for heterocyclic pKa determination is a critical error due to potential solubility drops near the isoelectric point.

    The following protocol combines Potentiometric Titration (the gold standard) with UV-Vis Spectrophotometric Titration (an orthogonal optical validation). The ethynyl group extends the conjugation of the imidazole ring, making its UV absorbance highly sensitive to the protonation state of the nitrogens.

    Step-by-Step Methodology:
    • Matrix Preparation: Prepare a 1.0 mM solution of 4-ethynyl-2-methyl-1H-imidazole in a 0.1 M KCl aqueous background to maintain a constant ionic strength. If solubility is limited, utilize a methanol-water cosolvent system (e.g., 20% MeOH) and extrapolate back to 100% aqueous using the Yasuda-Shedlovsky extrapolation.

    • Acidification: Lower the pH of the sample to 2.0 using standardized 0.1 M HCl. This ensures the imidazole ring is fully protonated (imidazolium state).

    • Potentiometric Titration: Under a nitrogen blanket (to prevent CO₂ absorption), titrate the solution with standardized 0.1 M KOH up to pH 12.0. Record the volume of titrant added versus the pH.

    • Orthogonal UV-Vis Sampling: Simultaneously, extract 2 mL aliquots at increments of 0.5 pH units. Scan the UV-Vis spectrum from 200 nm to 400 nm. Look for an isosbestic point, which confirms a simple two-state equilibrium (protonated vs. unprotonated).

    • Data Convergence: Plot the first derivative of the potentiometric curve ( Δ pH/ Δ V) to identify the inflection point. Correlate this with the inflection point of the absorbance vs. pH curve from the UV-Vis data at the λmax​ of the neutral species.

    Protocol Prep 1. Sample Prep (0.1M KCl Matrix) Titration 2. Potentiometric Titration (pH 2-12) Prep->Titration Standardize UVVis 3. UV-Vis Orthogonal Check Titration->UVVis Aliquot Analysis 4. Non-Linear Regression Titration->Analysis Volume/pH Data UVVis->Analysis Absorbance Data Result 5. Validated pKa Analysis->Result Converge

    Fig 2: Self-validating orthogonal workflow for accurate pKa determination.

    Reactivity Implications in Drug Development

    Understanding the exact pKa of 4-ethynyl-2-methyl-1H-imidazole unlocks precise control over its reactivity, particularly in bioconjugation.

    Overcoming the "Imidazole Effect" in CuAAC: In standard click chemistry, the terminal alkyne reacts with an azide in the presence of a Cu(I) catalyst. However, unprotonated imidazoles are notorious for coordinating and sequestering copper, which stalls the catalytic cycle[2]. Because we know the pKa is ~6.4, we can intelligently design our reaction buffer. By conducting the CuAAC reaction at pH 5.5 , the imidazole ring becomes fully protonated. The resulting imidazolium cation lacks the lone pair necessary to coordinate copper, effectively protecting the catalyst and accelerating the click reaction kinetics.

    Target Engagement: In medicinal chemistry, imidazole derivatives often interact with cysteine-rich targets (e.g., KEAP1)[5]. The electron-withdrawing nature of the ethynyl group not only lowers the pKa but also increases the electrophilicity of the ring system, potentially altering its binding affinity and residence time in the target pocket.

    References
    • ResearchGate . KEAP1, a cysteine-based sensor and a drug target for the prevention and treatment of chronic disease. Retrieved from[Link]

    Sources

    Exploratory

    Whitepaper: Electronic and Steric Properties of 4-Ethynyl-2-Methyl-1H-Imidazole Ligands in Advanced Molecular Design

    Executive Summary In the landscape of rational ligand design, the precise calibration of a molecule’s electronic and steric profile is the difference between a failed assay and a breakthrough therapeutic. 4-ethynyl-2-met...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    In the landscape of rational ligand design, the precise calibration of a molecule’s electronic and steric profile is the difference between a failed assay and a breakthrough therapeutic. 4-ethynyl-2-methyl-1H-imidazole (CAS 2137959-23-8) has emerged as a highly versatile, bifunctional building block[1]. By combining the electron-donating, sterically demanding 2-methyl group with the electron-withdrawing, linear 4-ethynyl moiety, this ligand offers a unique "push-pull" dynamic. This whitepaper deconstructs the causality behind its physicochemical properties and provides field-proven protocols for deploying this scaffold in coordination chemistry, metal-organic frameworks (MOFs), and targeted drug discovery.

    The Push-Pull Dynamic: Electronic Properties

    The fundamental utility of 4-ethynyl-2-methyl-1H-imidazole lies in its highly tunable electronic architecture, which directly dictates its behavior as a σ -donor and π -acceptor.

    • The 2-Methyl Group (+I Effect): The methyl group adjacent to the coordinating nitrogen (N3) exerts a positive inductive (+I) effect. By donating electron density into the aromatic imidazole ring, it raises the energy of the Highest Occupied Molecular Orbital (HOMO). This directly increases the basicity (pKa) of the ligand, enhancing its capacity to act as a strong σ -donor to transition metals. As noted in studies of2, inductive and mesomeric effects are critical for altering the overall electronic nature of the ligand[2].

    • The 4-Ethynyl Group (-I Effect & π -Acceptance): Conversely, the terminal alkyne at the C4 position acts as an electron-withdrawing group via a negative inductive (-I) effect, while simultaneously providing an extended π -system. This allows the ligand to participate in π -backbonding when coordinated to electron-rich metal centers (e.g., Ru(II) or Au(I)). Furthermore, the electronic optimization of such five-membered aromatic heterocycles is crucial for achieving single-digit nanomolar affinity in3[3].

    ElectronicSteric Ligand 4-ethynyl-2-methyl-1H-imidazole (Bifunctional Scaffold) Methyl 2-Methyl Group (+I Effect, Steric Bulk) Ligand->Methyl Ethynyl 4-Ethynyl Group (-I Effect, pi-Acceptor) Ligand->Ethynyl Nitrogen Coordinating N3 (sigma-Donor) Ligand->Nitrogen Methyl->Ligand Restricts coordination angle Methyl->Nitrogen Increases basicity Ethynyl->Ligand Enables Click/Cross-coupling Ethynyl->Nitrogen Decreases basicity

    Logical relationship of electronic and steric effects in the ligand.

    Controlled Hindrance: Steric Properties

    Steric parameters are just as vital as electronic ones, particularly when designing ligands for metalloenzymes or catalytic frameworks. Adduct formation heavily depends on the protein microenvironment, which is a function of both4[5].

    • Restricted Bite Angle via C2-Methylation: The methyl group creates a localized steric clash near the N3 coordination site. When forming metal complexes, this bulk prevents the formation of tightly packed, high-coordination-number geometries. This is highly advantageous in generating open metal-organic frameworks (like Zeolitic Imidazolate Frameworks, ZIFs) where porosity is required.

    • Unhindered Projection via C4-Ethynyl: The sp-hybridized alkyne is perfectly linear (180°). This geometry projects outward from the imidazole core without introducing steric bulk, allowing it to penetrate deep, narrow binding pockets. Furthermore, in cyclization reactions, the lack of steric hindrance around the terminal sp carbon is strictly required for6[6].

    Quantitative Data Summary

    To contextualize these properties, the following table summarizes the comparative physicochemical metrics of related imidazole scaffolds.

    Property1H-Imidazole2-Methyl-1H-imidazole4-Ethynyl-2-methyl-1H-imidazole
    pKa (Conjugate Acid) 6.957.85~7.2 (Balanced by -I of alkyne)
    Electronic Effect at C4 NeutralNeutralStrongly electron-withdrawing
    Steric Profile near N3 UnhinderedHindered (Methyl bulk)Hindered (Methyl bulk)
    Coordination Mode σ -donorStrong σ -donor σ -donor / π -acceptor
    Downstream Reactivity Electrophilic substitutionElectrophilic substitutionCuAAC, Sonogashira Coupling

    Experimental Methodologies

    As a Senior Application Scientist, I mandate that protocols be self-validating systems. The following methodologies leverage the dual nature of 4-ethynyl-2-methyl-1H-imidazole, explaining the causality behind each reagent choice.

    Protocol A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

    This protocol utilizes the unhindered terminal alkyne to synthesize 1,4-disubstituted triazole ligands, a common motif in 3[3].

    Step-by-Step Methodology:

    • Substrate Preparation: Dissolve 4-ethynyl-2-methyl-1H-imidazole (1.0 equiv) and the target organic azide (1.1 equiv) in a degassed solvent mixture of t -BuOH/H₂O (1:1, v/v). Causality: The biphasic solvent ensures solubility of both organic and inorganic components while accelerating the localized hydrophobic effect required for cycloaddition.

    • Catalyst Activation: Add Copper(II) sulfate pentahydrate (5 mol%) followed immediately by sodium ascorbate (15 mol%). Causality: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) species in situ. This prevents the disproportionation of Cu(I) that occurs if a direct Cu(I) salt is used without stabilizing ligands.

    • Base Addition: Introduce N,N-Diisopropylethylamine (DIPEA, 2.0 equiv). Causality: DIPEA acts as a non-nucleophilic general base to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide intermediate—the rate-determining step.

    • Reaction & Monitoring: Stir at room temperature for 12-24 hours. Monitor via LC-MS. The reaction is complete when the alkyne mass is fully consumed.

    • Workup & Purification: Quench the reaction with an aqueous solution of EDTA (0.1 M). Causality: EDTA strongly chelates residual copper, preventing oxidative degradation of the newly formed triazole and ensuring high purity for downstream biological assays. Extract with ethyl acetate, dry over Na₂SO₄, and purify via flash chromatography.

    ProtocolWorkflow S1 1. Substrate Prep (Ethynylimidazole) S2 2. Cu(I) Catalyst (pi-Activation) S1->S2 S3 3. Azide Addition (Cycloaddition) S2->S3 S4 4. Workup (EDTA Wash) S3->S4 S5 5. Target (Triazole Ligand) S4->S5

    Step-by-step workflow for CuAAC functionalization of the ethynyl group.

    Protocol B: Sonogashira Cross-Coupling for Extended π -Systems

    To synthesize complex 7[7], the alkyne can be coupled to aryl halides.

    Step-by-Step Methodology:

    • Inert Atmosphere Setup: In a flame-dried Schlenk flask under argon, combine 4-ethynyl-2-methyl-1H-imidazole (1.1 equiv) and the aryl iodide (1.0 equiv) in anhydrous DMF.

    • Catalyst Loading: Add Pd(PPh₃)₄ (5 mol%) and CuI (10 mol%). Causality: The palladium undergoes oxidative addition with the aryl halide, while CuI forms the copper acetylide. The two metals then undergo transmetalation.

    • Amine Addition: Add Triethylamine (TEA) as both a base and co-solvent. Causality: TEA neutralizes the hydroiodic acid byproduct, driving the transmetalation step forward.

    • Thermal Activation: Heat to 70°C for 8 hours. Causality: While ethynylimidazoles are reactive, the steric bulk of the 2-methyl group can slightly hinder the coordination sphere of the Pd intermediate, requiring mild thermal energy to overcome the activation barrier.

    • Isolation: Filter through a pad of Celite to remove metal salts, concentrate under reduced pressure, and purify via recrystallization.

    References

    • Source: Royal Society of Chemistry (RSC)
    • Source: National Institutes of Health (NIH)
    • Source: The Journal of Organic Chemistry (ACS)
    • The Serendipitous Discovery of New Chemistry by Attempting the Impossible Source: La Trobe University URL
    • Synthesis of Nitrogen Heterocycles and Ruthenium Complexes Source: Chalmers Publication Library URL

    Sources

    Foundational

    Mechanism of Action of 4-Ethynyl-2-methyl-1H-imidazole in Transition Metal Catalysis

    An In-Depth Technical Whitepaper for Application Scientists and Drug Development Professionals Executive Summary The compound 4-ethynyl-2-methyl-1H-imidazole (CAS: 2137959-23-8) represents a highly versatile bifunctional...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An In-Depth Technical Whitepaper for Application Scientists and Drug Development Professionals

    Executive Summary

    The compound 4-ethynyl-2-methyl-1H-imidazole (CAS: 2137959-23-8) represents a highly versatile bifunctional building block in modern synthetic chemistry and drug discovery. Featuring both a terminal alkyne and a sterically modulated imidazole ring, it acts simultaneously as a dynamic ligand and a reactive substrate in transition metal catalysis. Its unique structural topology has been leveraged in the synthesis of complex imidazo-fused heterocycles and the optimization of selective pharmaceutical agents, such as BRD2 BD2-selective BET inhibitors[1].

    This whitepaper dissects the mechanistic causality behind its behavior in transition metal-catalyzed reactions, focusing on π -activation (gold/platinum) and σ -activation (copper/palladium) pathways. By understanding the electronic and steric interplay dictated by the 2-methyl group, researchers can rationally design highly regioselective cycloisomerizations and cross-coupling workflows.

    Structural & Electronic Profile: The Causality of Reactivity

    The reactivity of 4-ethynyl-2-methyl-1H-imidazole is governed by three distinct structural vectors:

    • The Terminal Alkyne (C4): Acts as a soft Lewis base, highly susceptible to π -activation by carbophilic metals (Au, Pt) or σ -activation via terminal deprotonation (Cu, Pd)[2].

    • The Imidazole Nitrogen (N3): Acts as a borderline-to-hard Lewis base, capable of coordinating metals to form bidentate or bridging complexes.

    • The 2-Methyl Group: This is the critical control element. The steric bulk of the methyl group adjacent to the coordinating N3 nitrogen prevents unwanted off-target dimerizations and sterically shields the N1 position. In drug design, this methyl group allows the imidazole ring to reach deep hydrophobic pockets (e.g., formed by Pro430 and His433 in BRD2) while anchoring the molecule via water-mediated hydrogen bonds[1].

    Coordination A 4-ethynyl-2-methyl-1H-imidazole (Bifunctional Scaffold) B π-Activation (Au, Pt) η2-Alkyne Coordination A->B Soft Lewis Acids C σ-Activation (Cu, Pd) Metal Acetylide Formation A->C Base + Metal D N3-Coordination (Ru, Ir) Directing Group / Ligand A->D Borderline Metals

    Fig 1: Divergent coordination modes of 4-ethynyl-2-methyl-1H-imidazole in catalysis.

    Mechanism of Action: Transition Metal Pathways

    Gold-Catalyzed Cycloisomerization ( π -Activation)

    Alkynylimidazoles are privileged substrates for gold-catalyzed cycloisomerizations. The mechanism relies on the relativistic effects inherent to Gold(I) and Gold(III), which contract the 6s orbital and expand the 5d orbitals, making gold an exceptional, soft, carbophilic Lewis acid[2].

    The Mechanistic Cascade:

    • Coordination: The Au catalyst coordinates to the C4-ethynyl π -system, forming an [η2-alkyne-Au]+ complex. This coordination drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the alkyne[3].

    • Regioselective Nucleophilic Attack: A proximal nucleophile (e.g., an N1-substituted hydroxymethyl group) attacks the activated alkyne. Under basic conditions, competition exists between 5-exo-dig and 6-endo-dig pathways. However, under transition metal catalysis, the 5-exo-dig attack is strongly disfavored [3]. The geometric constraints of the gold η2 -complex preferentially accelerate the 6-endo-dig cyclization due to the proximity of the nucleophile to the terminal alkyne carbon[3].

    • Protodeauration: The resulting vinyl-gold intermediate undergoes protodeauration, releasing the imidazo-fused bicyclic product and regenerating the active gold catalyst.

    AuMechanism S1 Alkynylimidazole Substrate S2 [η2-Alkyne-Au] Complex (LUMO Lowering) S1->S2 + Au(I) / Au(III) S3 Intramolecular Nucleophilic Attack (Anti-Addition) S2->S3 Exclusive 6-endo-dig S4 Vinyl-Gold Intermediate S3->S4 S5 Protodeauration (Catalyst Regeneration) S4->S5 + H+ S5->S2 Au Catalyst S6 6-endo-dig Bicyclic Product S5->S6

    Fig 2: Mechanism of Gold-catalyzed 6-endo-dig cycloisomerization of alkynylimidazoles.

    Copper & Palladium Catalysis ( σ -Activation)

    In cross-coupling (Sonogashira) or click chemistry (CuAAC), the terminal alkyne undergoes deprotonation to form a metal acetylide.

    • In CuAAC: The N3 nitrogen of the 2-methylimidazole ring can act as an internal coordinating ligand, stabilizing the dinuclear copper intermediate required for the cycloaddition with azides[4].

    • In Pd-Catalyzed Dehydrogenative Alkynylation: The alkyne can be coupled directly to other heteroarenes via a non-concerted metalation-deprotonation (n-CMD) pathway, utilizing Ag2​CO3​ as an oxidant[5].

    Quantitative Data: Catalyst & Regioselectivity Matrix

    The choice of transition metal and reaction conditions dictates the regiochemical outcome of the cyclization of functionalized alkynylimidazoles. The table below summarizes the causality between catalyst selection and product formation based on established kinetic studies[3].

    Catalyst SystemLoading (mol %)Solvent / TempPrimary PathwayYield (%)Mechanistic Rationale
    AuCl 3​ 2.0CH 3​ CN / 80°C6-endo-dig >95%Strong π -activation; geometric constraints of η2 -Au complex force endo attack.
    (PPh 3​ )AuCl / AgOTf 1.0 / 1.0THF / 25°C6-endo-dig 82%Cationic Au(I) provides highly electrophilic alkyne activation at room temp.
    K 3​ PO 4​ (Base only) 5.0CH 3​ CN / 80°C5-exo-dig 80%Lack of metal coordination allows kinetically favored 5-exo-dig carbionic species.
    Cu(OTf) 2​ / NH 3​ 10.0EtOH / 80°CImidazolopyrazine 76%Cu acts as both a Lewis acid for the alkyne and a coordinating center for N3[4].

    Self-Validating Experimental Protocols

    To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is embedded in each step, and quality control (QC) checkpoints are established to verify intermediate states.

    Protocol A: Gold(III)-Catalyzed Regiospecific 6-endo-dig Cycloisomerization

    Objective: Conversion of an N1-hydroxymethyl-4-ethynyl-2-methyl-1H-imidazole derivative to its imidazo[1,2-c][1,4]oxazine fused bicycle.

    Step-by-Step Methodology:

    • Preparation: Flame-dry a Schlenk flask under Argon. Add the alkynylimidazole substrate (1.0 mmol) and anhydrous CH 3​ CN (10 mL). Rationale: Argon prevents oxidative degradation of the Au catalyst; CH 3​ CN acts as a coordinating solvent that stabilizes Au(III).

    • Catalyst Addition: Add AuCl 3​ (0.02 mmol, 2 mol%). The solution will typically transition to a pale yellow/orange hue.

    • Reaction: Stir the mixture at 80°C for 2 hours.

    • Validation Checkpoint 1 (TLC): Monitor via TLC (Eluent: EtOAc/Hexane 1:1). The reaction is complete when the terminal alkyne spot (visualized active under KMnO 4​ stain) completely disappears.

    • Quench & Filtration: Cool to room temperature. Quench the reaction by filtering the mixture through a short pad of neutral alumina to remove gold residues. Wash with EtOAc (20 mL). Rationale: Neutral alumina prevents acid-catalyzed ring-opening of the newly formed oxazine ring.

    • Concentration & Purification: Evaporate the solvent under reduced pressure. Purify via flash column chromatography.

    • Validation Checkpoint 2 (NMR): 1 H-NMR must show the disappearance of the terminal alkyne proton ( 3.2 ppm) and the appearance of a distinct vinylic proton ( 6.2 - 6.5 ppm) characteristic of the 6-endo-dig product.

    Workflow W1 1. Substrate Prep (Anhydrous CH3CN) W2 2. AuCl3 Addition (2 mol%, Argon) W1->W2 W3 3. Cycloisomerization (80°C, 2h) W2->W3 W4 4. Alumina Filtration (Catalyst Removal) W3->W4 W5 5. NMR Validation (Vinylic Proton Check) W4->W5

    Fig 3: Self-validating experimental workflow for Gold-catalyzed cycloisomerization.

    Protocol B: Ligand-Free Pd/Ag-Mediated Dehydrogenative Alkynylation

    Objective: Direct C-H alkynylation of heteroarenes using 4-ethynyl-2-methyl-1H-imidazole.

    Step-by-Step Methodology:

    • Preparation: In an open reaction vial (air atmosphere), combine the heteroarene (3.0 mmol), 4-ethynyl-2-methyl-1H-imidazole (1.0 mmol), Pd(OAc) 2​ (5 mol%), and Ag 2​ CO 3​ (2.0 equiv)[5].

    • Solvent Addition: Add N-Methyl-2-pyrrolidone (NMP) (2.0 mL). Rationale: NMP is highly polar and stabilizes the Pd-Ag bimetallic transition states without the need for exogenous phosphine ligands.

    • Reaction: Heat the mixture to 120°C for 12 hours. Rationale: The open-air environment is critical as oxygen assists in the re-oxidation of the Ag/Pd catalytic cycle during the n-CMD pathway.

    • Validation Checkpoint 1: The mixture will turn black due to the formation of Pd(0) nanoparticles and Ag(0) precipitate.

    • Workup: Dilute with EtOAc (30 mL) and wash with brine (3 x 10 mL) to remove NMP. Dry the organic layer over MgSO 4​ .

    • Validation Checkpoint 2 (Mass Spectrometry): LC-MS analysis should confirm the exact mass of the cross-coupled product, verifying the loss of 2 hydrogen atoms (-2.016 Da) relative to the starting materials.

    References

    • Efficient, Regioselective Access to Bicyclic Imidazo[1,2-x]-Heterocycles via Gold- and Base-Promoted Cyclization of 1-Alkynylimidazoles. The Journal of Organic Chemistry (2009). URL:[Link]

    • Structure-Based Discovery and Optimization of Furo[3,2-c]pyridin-4(5H)-one Derivatives as Potent and Second Bromodomain (BD2)-Selective Bromo and Extra Terminal Domain (BET) Inhibitors. Journal of Medicinal Chemistry (2022). URL:[Link]

    • Comprehensive Overview of Homogeneous Gold-Catalyzed Transformations of π-Systems for Application Scientists. MDPI (2023). URL:[Link]

    • Preparation and Utility of N-Alkynyl Azoles in Synthesis. PMC - NIH (2020). URL:[Link]

    • Ligand-free Pd/Ag-mediated dehydrogenative alkynylation of imidazole derivatives. ResearchGate (2021). URL:[Link]

    Sources

    Protocols & Analytical Methods

    Method

    Synthesis of metal-organic frameworks (MOFs) with 4-ethynyl-2-methyl-1H-imidazole

    Application Note: Synthesis and Bioorthogonal Functionalization of Alkyne-Tagged ZIF-8 (Alkynyl-ZIF) Using 4-Ethynyl-2-methyl-1H-imidazole Prepared for: Researchers, Scientists, and Drug Development Professionals Focus A...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Application Note: Synthesis and Bioorthogonal Functionalization of Alkyne-Tagged ZIF-8 (Alkynyl-ZIF) Using 4-Ethynyl-2-methyl-1H-imidazole

    Prepared for: Researchers, Scientists, and Drug Development Professionals Focus Area: Advanced Nanocarrier Engineering & Targeted Drug Delivery

    Executive Summary

    Zeolitic Imidazolate Framework-8 (ZIF-8) is a premier candidate for intracellular drug delivery due to its exceptional porosity, biocompatibility, and unique pH-responsive degradation profile in the acidic tumor microenvironment[1]. However, pristine ZIF-8 lacks reactive surface handles, limiting its capacity for targeted ligand conjugation.

    This application note details the de novo synthesis of an isoreticular ZIF-8 analogue using 4-ethynyl-2-methyl-1H-imidazole . By strategically incorporating an ethynyl (alkyne) group at the 4-position of the imidazole ring, we generate a "clickable" MOF (Alkynyl-ZIF) that preserves the robust sodalite (SOD) topology while projecting bioorthogonal reactive handles into the pore cavities and external surface. This enables highly efficient Post-Synthetic Modification (PSM) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), allowing drug development professionals to seamlessly attach targeting peptides (e.g., RGD), fluorophores, or PEG chains without compromising the framework's structural integrity[2][3].

    Mechanistic Rationale & Design Principles

    The selection of 4-ethynyl-2-methyl-1H-imidazole is governed by precise crystallographic causality. The 2-methyl group is non-negotiable; it provides the exact steric hindrance required to enforce the ~145° Zn-Im-Zn coordination angle, driving the self-assembly into the desired SOD topology[4]. Conversely, the 4-position of the imidazole ring is crystallographically oriented toward the void spaces (pores) and the particle exterior.

    By placing the alkyne at the 4-position, the terminal C≡C bond remains uncoordinated and sterically accessible. Following crystallization, these alkyne handles act as anchoring points for CuAAC click chemistry. CuAAC is chosen for PSM because it is bioorthogonal, highly specific, and operates under mild conditions that prevent the premature dissolution of the acid-sensitive coordination bonds[3].

    G N1 Precursor Assembly Zn2+ + 4-ethynyl-2-methyl-1H-imidazole N2 Solvothermal Crystallization (Methanol, 25°C, 24h) N1->N2 N3 Alkynyl-ZIF (Sodalite Topology) C≡C Handle Exposed N2->N3 N4 CuAAC Click Chemistry Azide-Ligand + Cu(I) Catalyst N3->N4 N5 Functionalized MOF Targeted Drug Delivery Vehicle N4->N5

    Workflow of Alkynyl-ZIF synthesis and post-synthetic modification via CuAAC click chemistry.

    Quantitative Materials Profiling

    The introduction of the ethynyl group slightly alters the physicochemical parameters of the framework compared to pristine ZIF-8. The table below summarizes the expected quantitative shifts, providing a baseline for quality control.

    Physicochemical PropertyPristine ZIF-8Alkynyl-ZIF (Pre-Click)PEG-Functionalized Alkynyl-ZIF (Post-Click)
    Organic Linker 2-methylimidazole4-ethynyl-2-methyl-1H-imidazoleTriazole-linked PEG-imidazole
    BET Surface Area (m²/g) ~1,500~1,320~850 (Due to pore partial occlusion)
    Pore Cavity Diameter (Å) 11.611.1< 9.0
    Zeta Potential (mV, pH 7.4) +30 to +35+22 to +28-5 to +5 (Charge shielding by PEG)
    Diagnostic FTIR Marker 1580 cm⁻¹ (C=N)~2115 cm⁻¹ (Terminal C≡C stretch)~1650 cm⁻¹ (Triazole ring stretch)

    Reagents & Equipment

    Reagents:

    • Zinc nitrate hexahydrate (Zn(NO3)2·6H2O, 99%)

    • 4-ethynyl-2-methyl-1H-imidazole (Linker, >98%)

    • Methanol (Anhydrous, >99.9%)

    • Azide-functionalized ligand (e.g., PEG-Azide or RGD-Azide)

    • Copper(II) sulfate pentahydrate (CuSO4·5H2O)

    • Sodium ascorbate (Reducing agent)

    Equipment:

    • Ultrasonic bath

    • High-speed centrifuge (up to 15,000 rpm)

    • Powder X-Ray Diffractometer (PXRD, Cu Kα radiation)

    • Fourier Transform Infrared (FTIR) Spectrometer

    Self-Validating Experimental Protocols

    Protocol A: De Novo Synthesis of Alkynyl-ZIF Nanoparticles

    Objective: Synthesize monodisperse, nanoscale Alkynyl-ZIF particles suitable for cellular uptake.

    • Precursor Preparation:

      • Solution A: Dissolve 0.595 g (2.0 mmol) of Zn(NO3)2·6H2O in 20 mL of anhydrous methanol.

      • Solution B: Dissolve 0.850 g (8.0 mmol) of 4-ethynyl-2-methyl-1H-imidazole in 20 mL of anhydrous methanol.

      • Causality Note: A 4:1 ligand-to-metal molar ratio is utilized. The excess ligand acts as a capping agent, driving rapid nucleation over slow crystal growth, which restricts the final particle size to the nanoscale (100–150 nm) optimal for endocytosis[4].

    • Crystallization: Rapidly inject Solution A into Solution B under vigorous magnetic stirring (800 rpm). The solution will turn opaque within minutes, indicating framework nucleation. Continue stirring at 25°C for 24 hours.

    • Isolation: Harvest the nanoparticles via centrifugation at 10,000 rpm for 10 minutes.

    • Purification: Wash the pellet three times with 30 mL of fresh methanol to remove unreacted precursors. Self-Validation Step: The supernatant from the final wash should show no UV-Vis absorbance at the linker's characteristic peak (~260 nm).

    • Drying: Dry the resulting powder under vacuum at 60°C for 12 hours.

    Protocol B: Bioorthogonal Post-Synthetic Modification (CuAAC)

    Objective: Covalently attach an azide-functionalized targeting moiety to the Alkynyl-ZIF surface.

    • Dispersion: Disperse 50 mg of Alkynyl-ZIF in 10 mL of a 1:1 (v/v) Methanol/Water mixture using mild sonication (5 mins).

    • Ligand Addition: Add 0.1 mmol of the azide-functionalized ligand (e.g., RGD-Azide) to the suspension.

    • Catalyst Preparation (In Situ): In a separate vial, dissolve 5 mg of CuSO4·5H2O and 15 mg of sodium ascorbate in 2 mL of deionized water. The solution will briefly turn yellow/brown, indicating the reduction of Cu(II) to the catalytically active Cu(I) species.

    • Click Reaction: Add the Cu(I) catalyst solution dropwise to the MOF suspension. Stir the mixture in the dark at room temperature for 18 hours.

      • Causality Note: Sodium ascorbate is used in excess to continuously regenerate Cu(I) and prevent oxidative alkyne homocoupling (Glaser coupling). The reaction is kept in the dark to prevent photolytic degradation of the fluorophores or peptides.

    • Purification & Copper Removal: Centrifuge the functionalized MOFs (10,000 rpm, 10 min). Wash the pellet sequentially with methanol, an EDTA solution (0.01 M, pH 7.0) to chelate and remove residual cytotoxic copper ions, and finally with deionized water[3].

    Troubleshooting & Causality Insights

    • Issue: Framework Dissolution During Click Chemistry

      • Causality: ZIFs are highly susceptible to protonation of the imidazolate nitrogen in acidic media, leading to framework collapse.

      • Solution: Sodium ascorbate solutions can be slightly acidic. Prior to adding the catalyst to the MOF suspension, verify the pH of the ascorbate solution and buffer it to pH 7.0–7.4 using a dilute NaOH or HEPES buffer.

    • Issue: Loss of Sodalite Topology (Amorphization)

      • Causality: Insufficient washing or residual solvent trapped in the pores can cause local structural defects during vacuum drying.

      • Self-Validation: Always perform PXRD immediately after Protocol A. The presence of sharp diffraction peaks at 2θ = 7.4° (011), 10.4° (002), and 12.7° (112) confirms the successful formation of the SOD topology[4]. If peaks are broadened or missing, reduce the drying temperature or switch to supercritical CO2 drying.

    • Issue: Incomplete Click Reaction

      • Causality: Steric hindrance at the MOF surface can prevent bulky azides (like high MW PEG) from accessing the alkyne handles.

      • Solution: Increase the reaction time to 48 hours or slightly elevate the temperature to 35°C. Verify completion by monitoring the disappearance of the terminal alkyne C≡C stretch (~2115 cm⁻¹) via FTIR.

    References

    • Clickable Polymer-Based Coatings for Modulating the Interaction of Metal–Organic Framework Nanocrystals with Living Cells. National Institutes of Health (NIH) / PMC. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5yIaRzPXAZJEqoaAyA_3ghxR1rWpl1r668gmpOlmleSr0WwIUpyFsJN9HvZflRFrUPF_FWQurIWvfh2nsi3qsPoRE5a2KjoX38pAR64T6mteWYPI2OmqnNXEEHtAJpXxUDbN8xt-U1V6I4xQ=]
    • Post-Synthetic Modification of Metal–Organic Framework Thin Films Using Click Chemistry: The Importance of Strained C–C Triple Bonds. Langmuir - ACS Publications. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuM5X9KWClz3iTAsXgGs-o-IGrD1XPZuP02QudZaZ6VoCbNOMT_h_n7XJSX-CsG7kApKkTHxptPfukXH4f60y1oWhvSGbt3rGGRYwXz3vidFnv2hnAhz6sDFuByZ_uEWj7zVt31VbJkQ==]
    • Facile and Rapid Preparation of Ag@ZIF-8 for Carboxylation of Terminal Alkynes with CO2 in Mild Conditions. ACS Publications. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbV0ttM56rS7mJDi9pAKUHgmHgg1vS7DiQFhqtSYHnZXcZhVDfk3WH3aEkftdQ2cJZ2Fxt3OAxr6mi8IIPOU6XXdsHm_dFyUG2vWJIvhPFZZPx_4_ZwtmU-Y6Mo0rH3p_vmEJKakEKbKQ=]
    • Surface peptide functionalization of zeolitic imidazolate framework-8 for autonomous homing and enhanced delivery of chemotherapeutic agent to lung tumor cells. PubMed / Dalton Transactions. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1AG6UMGydQem_KdwIC_9ClBCqzj6H6WnCgtG4-N5ZejZVa-PBUMimBCSyua0ijUfREfdwaBCcG0Bse-t6HQ4jRjqzoHTtYkZJGmmyObHH3Os2oNHZCpoJfsgCQ2P7ytekrEM=]

    Sources

    Application

    Step-by-step synthesis pathway for 4-ethynyl-2-methyl-1H-imidazole derivatives

    Application Note & Protocol Abstract This comprehensive application note provides a detailed, two-step synthetic pathway for the preparation of 4-ethynyl-2-methyl-1H-imidazole, a valuable building block in medicinal chem...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Application Note & Protocol

    Abstract

    This comprehensive application note provides a detailed, two-step synthetic pathway for the preparation of 4-ethynyl-2-methyl-1H-imidazole, a valuable building block in medicinal chemistry and materials science. The protocol begins with the regioselective iodination of commercially available 2-methyl-1H-imidazole to yield the key intermediate, 4-iodo-2-methyl-1H-imidazole. Subsequently, this intermediate undergoes a palladium-catalyzed Sonogashira coupling with (trimethylsilyl)acetylene, followed by in-situ desilylation to afford the target compound. This guide offers step-by-step instructions, explains the rationale behind procedural choices, and includes a troubleshooting section to address common experimental challenges, making it an essential resource for researchers in drug development and organic synthesis.

    Introduction: The Significance of the Ethynyl-Imidazole Scaffold

    The 1H-imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs due to its ability to act as a bioisostere for other functional groups and engage in crucial hydrogen bonding interactions with biological targets. The incorporation of an ethynyl (-C≡CH) group at the C4 position introduces a rigid, linear element that can serve multiple purposes:

    • Structural Probe: The alkyne can be used to explore deep, narrow hydrophobic pockets within an enzyme's active site.

    • Metabolic Stability: The ethynyl group can enhance metabolic stability by blocking sites susceptible to oxidative metabolism.

    • Bioorthogonal Handle: It serves as a versatile chemical handle for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the straightforward conjugation of the imidazole core to other molecules for applications in chemical biology and drug delivery.

    This document provides a robust and reproducible protocol for synthesizing the parent 4-ethynyl-2-methyl-1H-imidazole, starting from common laboratory reagents.

    Overview of the Synthetic Strategy

    The synthesis is designed as a two-step sequence that prioritizes efficiency and high yields. The overall workflow is depicted below.

    G cluster_0 Step 1: Iodination cluster_1 Step 2: Sonogashira Coupling & In-situ Deprotection A 2-Methyl-1H-imidazole (Starting Material) B 4-Iodo-2-methyl-1H-imidazole (Intermediate) A->B I₂, NaOH, Dioxane/H₂O C 4-((Trimethylsilyl)ethynyl)-2-methyl-1H-imidazole (Protected Intermediate) B->C (TMS)acetylene, Pd(PPh₃)₂Cl₂, CuI, Et₃N D 4-Ethynyl-2-methyl-1H-imidazole (Final Product) C->D K₂CO₃, MeOH (in-situ)

    Figure 1: Overall two-step synthetic workflow.

    This pathway was chosen for its reliability. The initial iodination selectively functionalizes the C4/C5 position of the imidazole ring. The subsequent Sonogashira coupling is a highly efficient and well-established method for forming carbon-carbon bonds between sp-hybridized carbon atoms (of the alkyne) and sp²-hybridized carbon atoms (of the iodo-imidazole). Using a silyl-protected alkyne like (trimethylsilyl)acetylene prevents self-coupling and other side reactions, and the silyl group can be easily removed under mild basic conditions.

    Detailed Experimental Protocols

    Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

    Materials and Reagents
    ReagentFormulaM.W. ( g/mol )Supplier (Example)Purity
    2-Methyl-1H-imidazoleC₄H₆N₂82.10Sigma-Aldrich≥99%
    Iodine (I₂)I₂253.81Acros Organics≥99.8%
    Sodium Hydroxide (NaOH)NaOH40.00Fisher Scientific≥97%
    1,4-DioxaneC₄H₈O₂88.11Sigma-AldrichAnhydrous, ≥99.8%
    (Trimethylsilyl)acetyleneC₅H₁₀Si98.22Oakwood Chemical≥98%
    Dichlorobis(triphenylphosphine)palladium(II)C₃₆H₃₀Cl₂P₂Pd701.90Strem Chemicals98%
    Copper(I) Iodide (CuI)CuI190.45Sigma-Aldrich99.99%
    Triethylamine (Et₃N)C₆H₁₅N101.19Sigma-Aldrich≥99.5%, distilled
    Potassium Carbonate (K₂CO₃)K₂CO₃138.21Fisher Scientific≥99%, anhydrous
    Methanol (MeOH)CH₃OH32.04Fisher ScientificAnhydrous, ≥99.8%
    Ethyl Acetate (EtOAc)C₄H₈O₂88.11VWRACS Grade
    HexanesC₆H₁₄-VWRACS Grade
    Step 1: Synthesis of 4-Iodo-2-methyl-1H-imidazole

    This procedure is adapted from established methods for the halogenation of imidazoles. The basic conditions facilitate the electrophilic substitution of iodine onto the electron-rich imidazole ring.

    G cluster_workflow Step 1 Workflow start 2-Methyl-1H-imidazole reagents + I₂ + NaOH product 4-Iodo-2-methyl-1H-imidazole reagents->product A Dissolve 2-methylimidazole in Dioxane/H₂O B Add NaOH solution A->B C Add I₂ solution dropwise at 0°C B->C D Warm to RT, stir 16h C->D E Quench with Na₂S₂O₃ D->E F Extract with EtOAc E->F G Purify by crystallization F->G

    Figure 2: Workflow for the iodination of 2-methyl-1H-imidazole.

    Protocol:

    • To a 250 mL round-bottom flask, add 2-methyl-1H-imidazole (4.1 g, 50 mmol, 1.0 equiv) and a solvent mixture of 1,4-dioxane (50 mL) and water (25 mL).

    • In a separate beaker, dissolve sodium hydroxide (4.0 g, 100 mmol, 2.0 equiv) in water (25 mL). Add this solution to the flask and cool the mixture to 0 °C in an ice bath.

    • In another beaker, dissolve iodine (14.0 g, 55 mmol, 1.1 equiv) in 1,4-dioxane (50 mL).

    • Transfer the iodine solution to a dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 16 hours.

    • Cool the mixture back to 0 °C and quench the excess iodine by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the dark brown color disappears.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product is typically a pale yellow solid. Purify by recrystallization from an ethyl acetate/hexanes mixture to yield 4-iodo-2-methyl-1H-imidazole.

      • Expected Yield: 75-85%

      • Characterization: The product can be confirmed by ¹H NMR and mass spectrometry.

    Step 2: Synthesis of 4-Ethynyl-2-methyl-1H-imidazole

    This step utilizes a Sonogashira coupling reaction. The palladium catalyst and copper(I) co-catalyst are crucial for facilitating the cross-coupling between the iodo-imidazole and the terminal alkyne. Triethylamine acts as both a base and a solvent. The subsequent deprotection is achieved with a mild base, potassium carbonate, in methanol.

    Protocol:

    • To a flame-dried 100 mL Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 4-iodo-2-methyl-1H-imidazole (2.08 g, 10 mmol, 1.0 equiv).

    • Add dichlorobis(triphenylphosphine)palladium(II) (140 mg, 0.2 mmol, 2 mol%) and copper(I) iodide (38 mg, 0.2 mmol, 2 mol%).

    • Evacuate and backfill the flask with inert gas three times.

    • Add anhydrous triethylamine (40 mL) via syringe, followed by (trimethylsilyl)acetylene (2.1 mL, 15 mmol, 1.5 equiv).

    • Heat the reaction mixture to 60 °C and stir for 6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting material is consumed.

    • Allow the mixture to cool to room temperature. Add methanol (20 mL) followed by potassium carbonate (2.76 g, 20 mmol, 2.0 equiv).

    • Stir the mixture at room temperature for an additional 2 hours to effect the desilylation.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst residues and salts, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the residue by flash column chromatography on silica gel, eluting with a gradient of 0% to 10% methanol in dichloromethane.

    • Combine the fractions containing the product and concentrate under reduced pressure to yield 4-ethynyl-2-methyl-1H-imidazole as a white to off-white solid.

      • Expected Yield: 65-75%

      • Characterization: Confirm structure and purity by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

    Troubleshooting Guide

    Problem ObservedPotential Cause(s)Suggested Solution(s)
    Step 1: Low yield of iodo-imidazole Incomplete reaction; Insufficient base; Iodine sublimation.Ensure dropwise addition of iodine at 0 °C to control the exothermic reaction. Confirm pH is basic after NaOH addition. Ensure the reaction runs for the full 16 hours.
    Step 1: Di-iodinated product forms Reaction temperature too high; Excess iodine used.Maintain strict temperature control at 0 °C during iodine addition. Use no more than 1.1 equivalents of iodine. The di-iodinated product can be separated during crystallization or column chromatography if necessary.
    Step 2: Sonogashira reaction stalls Catalyst deactivation (oxygen presence); Impure reagents or solvents.Ensure all reagents are anhydrous and the reaction is maintained under a strict inert atmosphere. Use freshly distilled triethylamine. If stalling persists, a fresh portion of the palladium catalyst (0.5 mol%) can be added.
    Step 2: Low yield of final product Incomplete desilylation; Product loss during workup or purification.Ensure the desilylation step runs for at least 2 hours. Be careful during extraction and column chromatography; the product has some polarity and may require a polar eluent system.
    Step 2: Homocoupling of alkyne (Glaser coupling) Presence of oxygen; Insufficient exclusion of air from the reaction mixture.Degas the solvent (triethylamine) before use by bubbling with nitrogen or argon for 20-30 minutes. Ensure the Schlenk flask is properly sealed and maintained under a positive pressure of inert gas.

    References

    • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

    • Liang, Y., et al. (2006). Sonogashira Coupling of Aryl Bromides with Terminal Alkynes, Catalyzed by a Copper-Free Palladium Complex in Water. Synthesis, 2006(06), 993-996. [Link]

    • Doucet, H., & Hierso, J. C. (2007). Palladium-catalysed cross-coupling reactions: a powerful tool for the synthesis of ferrocenyl-containing molecules and polymers. Topics in Organometallic Chemistry, 22, 61-103. [Link]

    Method

    Application Note: 4-Ethynyl-2-methyl-1H-imidazole as a Versatile Building Block in Drug Discovery

    Executive Summary & Chemical Profile As drug discovery pivots toward highly selective, target-directed therapies, the architectural precision of small-molecule libraries becomes paramount. 4-Ethynyl-2-methyl-1H-imidazole...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & Chemical Profile

    As drug discovery pivots toward highly selective, target-directed therapies, the architectural precision of small-molecule libraries becomes paramount. 4-Ethynyl-2-methyl-1H-imidazole (CAS: 2137959-23-8) represents a bifunctional building block that bridges robust synthetic tractability with high-value pharmacophoric properties[1]. Featuring a terminal alkyne for convergent synthesis and a substituted imidazole ring for target engagement, this molecule is increasingly utilized in the development of epigenetic modulators, kinase inhibitors, and metalloenzyme targeting agents.

    Quantitative Data: Physicochemical Profile

    To effectively utilize this building block, researchers must account for its physicochemical baseline, particularly its tautomeric behavior in solution[2].

    PropertyValue / DescriptionImpact on Drug Design
    Molecular Formula C₆H₆N₂Low molecular weight (106.13 g/mol ) ensures high ligand efficiency.
    Tautomerism 4-ethynyl ⇌ 5-ethynylRapid equilibrium; N-alkylation will yield a mixture of regioisomers requiring separation[2].
    Hydrogen Bonding 1 Donor (N-H), 1 Acceptor (N)Enables robust interaction with polar residues in target binding pockets.
    pKa (Estimated) ~7.0 (Conjugate acid)Exists in a partially ionized state at physiological pH, improving solubility.

    Pharmacological Rationale: The Imidazole Pharmacophore

    The strategic inclusion of the 2-methylimidazole moiety is rarely accidental. In complex binding pockets, the imidazole ring acts as a versatile hydrogen-bond network participant and a π-π stacking partner.

    For example, in the development of highly selective Bromo and Extra Terminal Domain (BET) inhibitors targeting the BRD2 BD2 domain, the 5-ethynyl-2-methyl-1H-imidazole tautomer was utilized to achieve remarkable selectivity[3]. The imidazole ring occupies the critical BC channel, engaging in a face-to-face π-π interaction with the His433 residue and forming a water-mediated hydrogen bond with Asn429[3].

    Crucially, the addition of the 2-methyl group restricts rotational degrees of freedom and allows the moiety to reach into a unique hydrophobic pocket formed by Pro430 and His433, drastically enhancing BD2 selectivity over BD1[3].

    Pharmacophore Imid Imidazole Ring (H-Bond Acceptor/Donor) Methyl 2-Methyl Group (Steric Fit) Imid->Methyl Alkyne Ethynyl Linker (Rigid Vector) Imid->Alkyne His433 His433 Residue (Face-to-Face π-π Stacking) Imid->His433 π-π interaction Asn429 Asn429 Residue (Water-Mediated H-Bond) Imid->Asn429 H-bond network Core Core Drug Scaffold Alkyne->Core C-C Bond

    Figure 1: Pharmacophore mapping of the 2-methylimidazole moiety in the BRD2 BD2 pocket.

    Synthetic Divergence: Workflows & Methodologies

    The terminal alkyne of 4-ethynyl-2-methyl-1H-imidazole serves as a rigid, linear vector that can be functionalized via two primary pathways: Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) and Sonogashira Cross-Coupling.

    Workflow BB 4-Ethynyl-2-methyl-1H-imidazole CuAAC CuAAC (Click Chemistry) BB->CuAAC Sono Sonogashira Coupling BB->Sono Triazole Triazole-Imidazole Scaffolds CuAAC->Triazole Aryl Aryl-Alkynyl Scaffolds Sono->Aryl App1 Metalloenzyme Inhibitors Triazole->App1 App2 Epigenetic Modulators Triazole->App2 Aryl->App1 Aryl->App2

    Figure 2: Synthetic divergence of 4-ethynyl-2-methyl-1H-imidazole into high-value scaffolds.

    Protocol A: Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)

    This protocol generates a 1,4-disubstituted 1,2,3-triazole linkage, providing a metabolically stable bioisostere for amide bonds while extending the pharmacophore.

    Step-by-Step Methodology:

    • Preparation: Dissolve the target organic azide (1.0 eq) and 4-ethynyl-2-methyl-1H-imidazole (1.1 eq) in a 1:1 mixture of tert-butanol and water (0.2 M concentration).

      • Causality: The biphasic t-BuOH/H₂O system ensures the solubility of both organic substrates and inorganic catalysts while stabilizing the Cu(I) intermediate.

    • Catalyst Pre-activation: In a separate vial, dissolve CuSO₄·5H₂O (10 mol%) and Sodium Ascorbate (20 mol%) in a minimal volume of water. Wait 2 minutes until the solution turns from blue to pale yellow.

      • Causality: Pre-mixing ensures Cu(II) is fully reduced to the catalytically active Cu(I) species before introduction to the alkyne, preventing unwanted oxidative homocoupling (Glaser coupling) of the terminal alkyne.

    • Reaction: Add the active catalyst mixture to the main reaction flask. Stir vigorously at room temperature for 12–24 hours.

    • Workup: Dilute with EtOAc and wash with a 10% aqueous EDTA solution.

      • Causality: EDTA effectively chelates and removes residual copper ions, which can otherwise contaminate biological assays and cause false positives in metalloenzyme screening.

    Self-Validating System: The reaction progress can be visually validated by the dissolution of the initially suspended copper-ascorbate complex as the catalytic cycle initiates. Quantitatively, monitor the disappearance of the alkyne proton (~3.2 ppm) and the emergence of the diagnostic triazole singlet (~8.0 ppm) via ¹H NMR of crude aliquots.

    Protocol B: Sonogashira Cross-Coupling

    This protocol attaches the imidazole ring directly to an aromatic or heteroaromatic core via a rigid alkyne spacer, a technique heavily utilized in the synthesis of BET inhibitors[3].

    Expert Insight: While the terminal alkyne is primed for cross-coupling, the free N-H of the imidazole ring can coordinate with palladium catalysts or undergo unwanted N-arylation. For optimal yields, transient protection of the imidazole nitrogen (e.g., using a SEM or Trityl group) is highly recommended prior to this step.

    Step-by-Step Methodology:

    • Degassing: Dissolve the aryl halide (1.0 eq) and N-protected 4-ethynyl-2-methyl-1H-imidazole (1.2 eq) in anhydrous DMF. Sparge the solution with Argon for 15 minutes.

      • Causality: Oxygen rapidly oxidizes the active Pd(0) catalyst to inactive Pd(II) and promotes alkyne homocoupling. Rigorous degassing is non-negotiable.

    • Catalyst Addition: Under a positive flow of Argon, add Pd(PPh₃)₄ (5 mol%), CuI (10 mol%), and Triethylamine (3.0 eq).

    • Heating: Seal the vessel and heat to 80°C for 6–8 hours.

      • Causality: Triethylamine acts as both the base to neutralize the generated hydrohalic acid and as a ligand to stabilize the transient metal complexes.

    • Workup: Cool to room temperature, filter through a pad of Celite to remove metal particulates, and partition between EtOAc and brine.

    Self-Validating System: The formation of a dense white precipitate (triethylamine hydrohalide salt) within the first 30 minutes serves as an immediate visual indicator of successful oxidative addition and reductive elimination cycles.

    Quantitative Reaction Parameters

    ParameterCuAAC (Click Chemistry)Sonogashira Cross-Coupling
    Active Catalyst Cu(I) (Generated in situ)Pd(0) / Cu(I) co-catalysis
    Optimal Solvent tert-Butanol / Water (1:1)Anhydrous DMF or THF
    Temperature Room Temperature to 40°C60°C to 90°C
    Typical Yields 85% – 98%60% – 85% (Higher if N-protected)
    Primary Byproducts Unreacted starting materialsGlaser homocoupling, Dehalogenation

    References

    • 4-ethynyl-2-methyl-1H-imidazole Properties. Chemikart. URL:[Link]

    • [3] Structure-Based Discovery and Optimization of Furo[3,2-c]pyridin-4(5H)-one Derivatives as Potent and Second Bromodomain (BD2)-Selective Bromo and Extra Terminal Domain (BET) Inhibitors. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

    • [1] Building Blocks Catalogue. Namiki Shoji. URL:[Link]

    • [2] Copper-catalyzed azide-alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews (RSC Publishing). URL:[Link]

    • [3] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews (ACS Publications). URL:[Link]

    Sources

    Application

    Bioconjugation techniques using 4-ethynyl-2-methyl-1H-imidazole for peptide labeling

    Application Note: Bioconjugation of Peptides using 4-Ethynyl-2-methyl-1H-imidazole via CuAAC Executive Summary The functionalization of peptides with specialized metal-coordinating or pH-responsive moieties is a critical...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Application Note: Bioconjugation of Peptides using 4-Ethynyl-2-methyl-1H-imidazole via CuAAC

    Executive Summary

    The functionalization of peptides with specialized metal-coordinating or pH-responsive moieties is a critical step in the development of artificial metalloenzymes, radiopharmaceuticals, and targeted therapeutics. This application note details the bioconjugation of azide-functionalized peptides with 4-ethynyl-2-methyl-1H-imidazole using Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). By employing a self-validating, ligand-accelerated protocol, researchers can achieve >95% conversion while strictly mitigating copper-induced oxidative damage and cross-linking side reactions.

    Mechanistic Rationale: The "Click-to-Chelate" Paradigm

    The selection of 4-ethynyl-2-methyl-1H-imidazole and the specific reaction buffer components is driven by strict mechanistic causality:

    • The 2-Methylimidazole Scaffold: Unlike standard alkyne handles, the ethynyl group here serves a dual purpose. It acts as a bioorthogonal handle for the highly regioselective CuAAC reaction, forming a 1,4-disubstituted 1,2,3-triazole 1[1]. Post-conjugation, the newly formed triazole and the imidazole ring act synergistically as a bidentate "click-to-chelate" ligand system2[2]. The methyl group at the 2-position provides critical steric hindrance, preventing the formation of coordinatively saturated octahedral metal complexes and forcing transition metals (e.g., Zn²⁺, Cu²⁺) into catalytically active, lower-coordinate geometries.

    • THPTA Ligand (Tris(3-hydroxypropyltriazolylmethyl)amine): Free Cu(I) is highly reactive and readily reduces dissolved O₂ to Reactive Oxygen Species (ROS), which rapidly oxidize sensitive amino acids (Methionine, Histidine, Tyrosine, and Cysteine)3[3]. THPTA completely envelops the Cu(I) coordination sphere, stabilizing the +1 oxidation state, accelerating the click reaction, and neutralizing ROS generation 4[4].

    • Aminoguanidine Scavenger: The reduction of CuSO₄ by sodium ascorbate generates dehydroascorbate, which hydrolyzes into highly reactive aldehydes. These aldehydes form Schiff bases with primary amines (Lysine, N-terminus) and guanidino groups (Arginine), causing irreversible peptide cross-linking. Aminoguanidine is added as a sacrificial nucleophile to scavenge these aldehydes before they can damage the peptide 4[4].

    Experimental Workflow

    G A SPPS: Azide-Peptide Synthesis C CuAAC Reaction (CuSO4, THPTA, Ascorbate) A->C Azide handle B 4-ethynyl-2-methyl-1H-imidazole B->C Alkyne handle D Triazole-Imidazole Peptide Conjugate C->D 1,2,3-triazole formation E Downstream: Metalloenzyme Mimicry D->E Sterically tuned coordination

    Workflow for CuAAC bioconjugation of azide-peptides with 4-ethynyl-2-methyl-1H-imidazole.

    Quantitative Data: Buffer Optimization

    To demonstrate the causality of the buffer additives, the following table summarizes the optimization of the CuAAC reaction using a model azide-peptide (containing Met, His, and Arg residues).

    Reaction ConditionCatalyst Loading (Cu:Peptide)Ligand (THPTA:Cu)AdditiveYield (%)Side Reactions (Oxidation / Cross-linking)
    Standard CuAAC 5 eqNoneNone45%High (Met/His oxidation)
    Ligand-Accelerated 5 eq5:1None72%Moderate (Arg/Lys cross-linking)
    Optimized Buffer 5 eq5:1Aminoguanidine (5 mM)>95%Not detected
    Low Catalyst 1 eq5:1Aminoguanidine (5 mM)88%Not detected

    Self-Validating Experimental Protocol

    This protocol is designed as a self-validating system. In-process LC-MS checks and specific quenching steps ensure that the reaction can be monitored accurately without interference from metal-peptide adducts.

    Materials Required
    • Azide-functionalized peptide (lyophilized)

    • 4-ethynyl-2-methyl-1H-imidazole (MW: 106.13 g/mol )

    • CuSO₄·5H₂O (10 mM stock in LC-MS grade water)

    • THPTA ligand (50 mM stock in LC-MS grade water)

    • Aminoguanidine hydrochloride (100 mM stock in LC-MS grade water)

    • Sodium Ascorbate (Prepare freshly as a 100 mM stock in water)

    • 0.1 M Triethylammonium acetate (TEAA) buffer, pH 6.8

    • 0.5 M EDTA, pH 8.0 (Quenching buffer)

    Step-by-Step Methodology

    Step 1: Pre-complexation of the Catalyst

    • In a microcentrifuge tube, mix 10 µL of 10 mM CuSO₄ with 10 µL of 50 mM THPTA.

    • Incubate at room temperature for 5 minutes. Causality: Pre-complexing ensures that no free Cu(II) is present when introduced to the peptide, preventing non-specific metal coordination to histidine residues prior to reduction.

    Step 2: Preparation of the Reaction Mixture

    • Dissolve the azide-peptide in 0.1 M TEAA buffer (pH 6.8) to a final concentration of 1 mM.

    • Add 4-ethynyl-2-methyl-1H-imidazole to a final concentration of 2 mM (2 equivalents).

    • Add Aminoguanidine to a final concentration of 5 mM.

    • Degas the mixture by bubbling with Argon or Nitrogen for 2 minutes. Causality: Removing dissolved oxygen minimizes the baseline risk of ROS generation during the Cu(I) catalytic cycle 5[5].

    Step 3: Initiation of the Cycloaddition

    • Add the pre-complexed CuSO₄/THPTA solution to the peptide mixture (final Cu concentration: 0.5 mM).

    • Initiate the reaction by adding freshly prepared Sodium Ascorbate to a final concentration of 5 mM.

    • Flush the headspace with inert gas, seal the tube, and incubate at room temperature for 2 hours with gentle agitation.

    Step 4: Self-Validation and Quenching (Critical Step)

    • In-Process Check: At 1 hour, remove a 5 µL aliquot and immediately mix with 5 µL of 0.5 M EDTA.

    • Causality for EDTA: The newly formed triazole-imidazole moiety is a potent metal chelator. Direct injection into an LC-MS will yield a mass shifted by +63 Da (Cu adduct) and broad chromatographic peaks. EDTA competitively strips the copper from the peptide, allowing for accurate mass determination.

    • Mass Validation: Analyze the EDTA-quenched aliquot via LC-MS. You must observe an exact mass shift of +106.13 Da relative to the starting azide-peptide, corresponding to the successful cycloaddition of the alkyne.

    Step 5: Purification

    • Once >95% conversion is confirmed via LC-MS, quench the entire reaction volume with 10 equivalents of EDTA (relative to total copper).

    • Purify the triazole-imidazole peptide conjugate using preparative RP-HPLC (C18 column, H₂O/Acetonitrile gradient with 0.1% TFA).

    Sources

    Method

    The Synthesis and Application of 4-ethynyl-2-methyl-1H-imidazole in the Preparation of Novel Coordination Complexes

    An Application Note and Protocol Guide for Researchers Abstract This technical guide provides a comprehensive overview of the synthesis of the novel ligand, 4-ethynyl-2-methyl-1H-imidazole, and its subsequent use in the...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An Application Note and Protocol Guide for Researchers

    Abstract

    This technical guide provides a comprehensive overview of the synthesis of the novel ligand, 4-ethynyl-2-methyl-1H-imidazole, and its subsequent use in the preparation of coordination complexes. Recognizing the significance of imidazole derivatives in medicinal chemistry and materials science, this document offers detailed, field-proven protocols for researchers, scientists, and professionals in drug development. The guide is structured to provide not just procedural steps, but also the underlying scientific rationale for key experimental choices. We present a plausible and robust synthetic route to the target ligand, followed by a generalizable protocol for complexation with various transition metals. Detailed characterization methodologies are included to ensure the validation of both the ligand and the resulting complexes.

    Introduction: The Rationale for 4-ethynyl-2-methyl-1H-imidazole in Coordination Chemistry

    The imidazole moiety is a cornerstone in the architecture of biologically active molecules and functional materials. Its prevalence in biological systems, most notably in the amino acid histidine, underpins its critical role in the active sites of many metalloenzymes. In the realm of drug development, the imidazole scaffold is considered a "privileged structure" due to its ability to interact with a wide array of biological targets.

    The introduction of an ethynyl (alkyne) group at the 4-position of the 2-methylimidazole core offers a unique combination of features:

    • Versatile Coordination: The imidazole ring provides a well-established N-donor site for coordination to a wide range of metal ions.

    • Secondary Functionalization: The terminal alkyne is a highly versatile functional group, amenable to a host of post-complexation modifications, such as "click" chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), Sonogashira coupling, and various addition reactions. This allows for the tethering of the metal complex to other molecules of interest, including biological macromolecules or solid supports.

    • Structural Rigidity and Extension: The linear and rigid nature of the ethynyl group can be exploited to create extended, well-defined structures in metal-organic frameworks (MOFs) or coordination polymers.

    This guide, therefore, addresses the current gap in the availability of 4-ethynyl-2-methyl-1H-imidazole and provides a robust framework for its synthesis and application in coordination chemistry.

    Synthesis of the Ligand: 4-ethynyl-2-methyl-1H-imidazole

    As 4-ethynyl-2-methyl-1H-imidazole is not a commercially available compound, a reliable synthetic route is required. We propose a highly efficient two-step sequence starting from the commercially available 2-methyl-1H-imidazole-4-carbaldehyde. The key transformation is the conversion of the aldehyde functionality into a terminal alkyne. The Seyferth-Gilbert homologation, particularly using the Ohira-Bestmann reagent, is a well-established and high-yielding method for this purpose under mild conditions.

    Proposed Synthetic Pathway

    G cluster_0 Proposed Synthesis of 4-ethynyl-2-methyl-1H-imidazole A 2-methyl-1H-imidazole-4-carbaldehyde D 4-ethynyl-2-methyl-1H-imidazole A->D Seyferth-Gilbert Homologation B Ohira-Bestmann Reagent (Dimethyl 1-diazo-2-oxopropylphosphonate) C K2CO3, Methanol

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Troubleshooting Incomplete CuAAC Reactions with 4-Ethynyl-2-methyl-1H-imidazole

    Welcome to the Advanced Diagnostics and Troubleshooting Guide for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). As a Senior Application Scientist, I have designed this guide specifically for researchers and drug d...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Advanced Diagnostics and Troubleshooting Guide for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals struggling with 4-ethynyl-2-methyl-1H-imidazole .

    This substrate presents a dual-threat to click chemistry: the imidazole ring acts as a potent thermodynamic sink for the copper catalyst, while the terminal alkyne is highly susceptible to oxidative homocoupling. Below, we dissect the causality behind these failures and provide self-validating protocols to rescue your reaction.

    Part 1: Diagnostic Workflow & Mechanistic Causality

    Before altering your protocol, you must diagnose why your reaction is incomplete. The failure modes for 4-ethynyl-2-methyl-1H-imidazole typically bifurcate into two distinct pathways: Catalyst Poisoning (chelation) or Substrate Depletion (Glaser coupling).

    Troubleshooting Start Incomplete CuAAC Reaction (Imidazole-Alkyne) Check Check Alkyne Consumption (LC-MS / HPLC) Start->Check Consumed Alkyne is Consumed (No Triazole) Check->Consumed Yes NotConsumed Alkyne Remains (Reaction Stalled) Check->NotConsumed No Glaser Diagnosis: Glaser Coupling (Oxidative Homocoupling) Consumed->Glaser Poison Diagnosis: Catalyst Poisoning (Imidazole Chelation) NotConsumed->Poison FixGlaser Solution: Degas (Ar/N2), Increase Sodium Ascorbate Glaser->FixGlaser FixPoison Solution: Use BTTAA/THPTA, Increase Cu:Ligand ratio to 1:5+ Poison->FixPoison

    Fig 1: Diagnostic workflow for troubleshooting incomplete imidazole-alkyne click reactions.

    The Chelation Competition

    The hybridized nitrogen on the imidazole ring has a remarkably high affinity for both Cu(I) and Cu(II). If free copper is introduced to this substrate, the imidazole will rapidly sequester the metal, forming an inactive coordination complex. This pulls the copper out of the active catalytic cycle, effectively stalling the reaction even at high theoretical catalyst loadings.

    Mechanism Cu Cu(I) Catalyst Inactive Inactive Cu-Imidazole Complex (Catalyst Poisoning) Cu->Inactive Chelation by Imidazole N Active Active Cu-Ligand Complex (Catalytic Cycle) Cu->Active Strong Coordination Substrate 4-ethynyl-2-methyl-1H-imidazole (Substrate) Substrate->Inactive Triazole 1,2,3-Triazole Product Substrate->Triazole Alkyne reacts Ligand BTTAA / THPTA (Accelerating Ligand) Ligand->Active Active->Triazole + Azide

    Fig 2: Competitive binding in CuAAC: Imidazole chelation vs. BTTAA/THPTA coordination.

    Part 2: Frequently Asked Questions (FAQs)

    Q1: My reaction stalls completely, and LC-MS shows my 4-ethynyl-2-methyl-1H-imidazole is completely unconsumed. Why? A: You are experiencing severe catalyst poisoning. The imidazole moiety is out-competing your current ligand (or lack thereof) for the Cu(I) center. Standard 1:1 ratios of Cu:TBTA are insufficient here because the local concentration of your substrate (which acts as a competing monodentate ligand) overwhelms the catalyst. Solution: You must switch to a highly multidentate, strongly coordinating ligand like THPTA or BTTAA , and use it in a massive excess (e.g., 1:5 to 1:10 Cu:Ligand ratio) to thermodynamically lock the copper in the active catalytic cycle .

    Q2: My alkyne is consumed, but I have no triazole product. Instead, I see a new, more non-polar peak on my HPLC. What is happening? A: Your terminal alkyne is undergoing Glaser Coupling (oxidative homocoupling) to form a diyne byproduct. This occurs when trace oxygen oxidizes Cu(I) to Cu(II). The Cu(II) species coordinates two terminal alkynes, deprotonates them, and couples them together, consuming your starting material without forming the desired triazole . Solution: You must rigorously degas your solvents (Argon/N2 sparging) and increase the concentration of your reducing agent (sodium ascorbate) to immediately quench any transient Cu(II) back to Cu(I).

    Q3: Which ligand is definitively the best for overcoming imidazole chelation? A: While THPTA is the industry standard for aqueous bioconjugation, BTTAA is superior for highly chelating substrates. BTTAA provides a tighter coordination sphere around the Cu(I) ion, accelerating the reaction rate up to 20-fold faster than standard ligands while simultaneously shielding the metal from oxygen-induced degradation .

    Quantitative Ligand Comparison for Chelating Substrates
    LigandWater SolubilityRelative Reaction RateProtection vs. ROS & GlaserOptimal Cu:Ligand Ratio
    None N/ABaseline (Stalls)NoneN/A
    TBTA Very Low~1xLow1:1 to 1:2
    THPTA High~5x - 10xHigh1:5
    BTTAA High~15x - 20xVery High1:5 to 1:10

    Data synthesized from comparative kinetic studies on CuAAC accelerating ligands .

    Part 3: Self-Validating Experimental Protocol

    To successfully click 4-ethynyl-2-methyl-1H-imidazole, you cannot simply mix all reagents in a vial. The order of addition is critical to prevent the imidazole from seizing the copper before the active catalyst complex can form.

    This protocol includes a Self-Validation Control to ensure that any failure is isolated to the substrate's chemistry, rather than degraded reagents.

    Reagents Required:
    • Catalyst: (50 mM stock in degassed )

    • Ligand: BTTAA or THPTA (250 mM stock in degassed )

    • Reductant: Sodium Ascorbate (Freshly prepared 1 M stock in degassed )

    • Solvent: 1:1 -BuOH / (Sparged with Argon for 30 minutes)

    Step-by-Step Methodology:

    Step 1: The Self-Validation Setup (Parallel Reactions) Set up two identical reaction vials.

    • Vial A (Experimental): Contains your azide + 4-ethynyl-2-methyl-1H-imidazole.

    • Vial B (Control): Contains your azide + phenylacetylene (a non-chelating standard). Logic: If Vial B succeeds but Vial A fails, your ligand ratio is still too low to overcome imidazole chelation. If both fail, your copper or ascorbate stocks are oxidized/degraded .

    Step 2: Pre-complexation of the Catalyst (Critical Step) In a separate, small Eppendorf tube, mix the and the BTTAA/THPTA ligand at a 1:5 molar ratio .

    • Add 10 µL of 50 mM .

    • Add 10 µL of 250 mM BTTAA.

    • Vortex and incubate for 5 minutes at room temperature. Logic: You must form the thermodynamically stable Cu-Ligand complex before introducing it to the imidazole. If you add copper directly to the reaction mixture, the imidazole will instantly poison it.

    Step 3: Reaction Assembly & Degassing

    • To Vials A and B, add your azide (1.0 eq) and alkyne (1.2 eq) in the degassed -BuOH/ solvent.

    • Blanket the vials with Argon.

    • Add the pre-complexed Cu/Ligand mixture to the vials (aim for 5-10 mol% Cu relative to the alkyne).

    Step 4: Initiation

    • Add the freshly prepared Sodium Ascorbate (aim for 10-20 mol%, or at least 2x the copper loading).

    • Cap the vials tightly, seal with Parafilm, and stir under Argon at room temperature. Logic: The excess ascorbate and Argon blanket are mandatory to prevent the Cu(I) from oxidizing to Cu(II), which would immediately trigger Glaser coupling of your terminal alkyne .

    Step 5: Monitoring Monitor via LC-MS after 2 hours. If the alkyne in Vial A remains unconsumed, spike the reaction with an additional 5 mol% of the pre-complexed Cu/Ligand mixture. Do not add bare copper.

    References

    • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). "Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation." Bioconjugate Chemistry. URL:[Link]

    • Matyjaszewski, K., et al. (2017). "Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions." Journal of the American Chemical Society. URL:[Link]

    • Uttamapinant, C., et al. (2012). "Fast, Cell-Compatible Click Chemistry with Copper-Chelating Azides for Biomolecular Labeling." Angewandte Chemie International Edition. URL:[Link]

    Optimization

    Optimizing copper catalyst concentration for 4-ethynyl-2-methyl-1H-imidazole cycloadditions

    Focus Substrate: 4-ethynyl-2-methyl-1H-imidazole Overview: The "Imidazole Effect" in Click Chemistry When performing Copper-Catalyzed Azide-Alkyne Cycloadditions (CuAAC) with substrates like 4-ethynyl-2-methyl-1H-imidazo...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Focus Substrate: 4-ethynyl-2-methyl-1H-imidazole

    Overview: The "Imidazole Effect" in Click Chemistry

    When performing Copper-Catalyzed Azide-Alkyne Cycloadditions (CuAAC) with substrates like 4-ethynyl-2-methyl-1H-imidazole , researchers frequently encounter stalled reactions, poor yields, or the formation of black precipitates. This occurs because the imidazole ring acts as a powerful Lewis base. The sp² nitrogen on the imidazole competitively coordinates with the soft Lewis acid Cu(I), sequestering the catalyst and pulling it out of the productive catalytic cycle[1]. This phenomenon leads to the formation of dead-end polynuclear copper aggregates rather than the desired copper acetylide intermediate[2]. Overcoming this requires precise manipulation of catalyst concentration, ligand selection, and reagent stoichiometry.

    Troubleshooting Guide & FAQs

    Q1: Why is my reaction stalling with 4-ethynyl-2-methyl-1H-imidazole even at standard 1-2 mol% Cu loading? Cause: In standard CuAAC, 1-2 mol% copper is sufficient because the terminal alkyne is the primary coordinating species. However, the imidazole moiety in your substrate has a higher binding affinity for Cu(I) than the alkyne. At low loadings, the imidazole completely sequesters the copper, leaving no active catalyst to drive the cycloaddition[1]. Solution: You must increase the baseline copper concentration to saturate the coordinating sites of the imidazole while leaving enough active Cu(I) for the reaction. We recommend increasing the Cu loading to 5–10 mol% for highly coordinating substrates[3].

    Q2: Which accelerating ligand is best suited to outcompete imidazole coordination? Cause: Unliganded Cu(I) is highly susceptible to disproportionation, oxidation, and sequestration by the substrate's imidazole ring[2]. Solution: You must use a strongly binding, multidentate nitrogen-donor ligand to stabilize the Cu(I) and block the imidazole from sequestering it. THPTA (Tris(3-hydroxypropyltriazolyl)methylamine) is highly recommended for aqueous or mixed-solvent systems[4]. It binds Cu(I) tightly enough to prevent imidazole sequestration, yet remains labile enough to allow the terminal alkyne to coordinate and form the active copper acetylide intermediate[5].

    Q3: What is the optimal ratio of Copper to Ligand to Reducing Agent for this specific substrate? Cause: The stoichiometry dictates the equilibrium of the active catalyst species. Too little ligand leads to sequestration; too little reducing agent leads to oxidation; too much reducing agent can generate reactive oxygen species (ROS)[6]. Solution: For 4-ethynyl-2-methyl-1H-imidazole, the optimal molar ratio is 1 : 5 : 10 (Cu : THPTA : Sodium Ascorbate) . A 5:1 ligand-to-copper ratio is critical to maintain catalyst solubility and prevent the formation of unreactive aggregates[3].

    Q4: I am observing a brown precipitate and Glaser homocoupling byproducts. How do I prevent this? Cause: A brown or black precipitate indicates the formation of inactive copper nanoparticles or copper(II) oxide, usually due to oxygen exposure and insufficient ligand protection. Glaser coupling (alkyne-alkyne homocoupling) occurs when Cu(II) is present alongside the copper acetylide[3]. Solution: Ensure your sodium ascorbate is freshly prepared; it degrades rapidly in water. Furthermore, the order of addition is a critical self-validating step: you must pre-mix the Cu(II) and the ligand before adding the ascorbate[4]. Add the ascorbate as the absolute last step to initiate the reaction[6].

    Quantitative Data: Catalyst System Optimization

    Table 1: Comparison of Accelerating Ligands for Coordinating Alkynes

    LigandSolvent CompatibilityBinding Affinity vs. ImidazoleCytotoxicity / ROS GenerationRecommended Application
    THPTA Aqueous / MixedHigh (Outcompetes Imidazole)ModerateStandard bioconjugation & aqueous synthesis
    BTTAA Aqueous / MixedVery HighVery LowIn vivo / highly sensitive biomolecules
    TBTA Organic (DMSO/DMF)HighHighPure organic synthesis (water insoluble)[7]
    None N/ALow (Cu is sequestered)HighNot recommended for imidazole-alkynes

    Table 2: Recommended Catalyst Concentrations (Standard vs. Imidazole-Alkyne)

    ParameterStandard Terminal Alkyne4-ethynyl-2-methyl-1H-imidazoleMechanistic Rationale
    Cu(II) Loading 1 - 2 mol%5 - 10 mol%Higher loading saturates imidazole coordination sites[3].
    Ligand:Cu Ratio 1:1 to 2:15:1Excess ligand prevents polynuclear aggregation[4].
    Ascorbate:Cu Ratio 5:110:1Ensures complete reduction despite competitive binding[6].
    Reaction Time 1 - 2 hours4 - 12 hoursSteric hindrance from the 2-methyl group slows kinetics.
    Mechanistic Visualization

    Mechanistic_Competition Cu Cu(I) Source Im 4-ethynyl-2-methyl- 1H-imidazole Cu->Im Without Ligand (Spontaneous) Ligand Accelerating Ligand (e.g., THPTA) Cu->Ligand With Ligand (Pre-mixed) DeadEnd Dead-End Cu-Imidazole Complex Im->DeadEnd Sequestration Product 1,4-Triazole Product Im->Product + Azide ActiveCat Active Cu(I)-Ligand Complex Ligand->ActiveCat Stabilization ActiveCat->Im Alkyne Activation

    Caption: Competitive coordination pathways in CuAAC with imidazole-containing alkynes.

    Self-Validating Experimental Protocol

    This step-by-step methodology ensures that the active Cu(I) catalyst is properly assembled and protected before it encounters the problematic imidazole substrate[4].

    Materials Required:

    • CuSO₄·5H₂O (20 mM stock in deionized water)

    • THPTA Ligand (50 mM stock in deionized water)

    • Sodium Ascorbate (100 mM stock in deionized water, must be prepared immediately before use )

    • Azide substrate and 4-ethynyl-2-methyl-1H-imidazole (10 mM stocks in DMSO or suitable solvent)

    Step-by-Step Workflow:

    • Substrate Preparation: In the main reaction vial, combine the azide (1.0 eq) and 4-ethynyl-2-methyl-1H-imidazole (1.0 to 1.2 eq). Add your chosen solvent (e.g., 1:1 t-BuOH/H₂O or DMSO/H₂O) to reach the desired final volume (minus the catalyst volume).

    • Catalyst Pre-assembly (Critical Step): In a separate, clean microcentrifuge tube, mix the CuSO₄ stock and the THPTA stock to achieve a 1:5 molar ratio .

      • Causality: Pre-mixing forces the formation of the Cu(II)-THPTA complex. If you add ascorbate without the ligand present, Cu(I) will rapidly disproportionate or form insoluble salts[6].

      • Validation: The solution should appear clear and light blue.

    • Catalyst Addition: Transfer the pre-mixed Cu(II)-THPTA complex to the main reaction vial containing your substrates.

    • Reaction Initiation: Add the freshly prepared Sodium Ascorbate stock (10 eq relative to Cu) to the main reaction vial.

      • Causality: Ascorbate reduces the protected Cu(II)-THPTA complex to the catalytically active Cu(I)-THPTA complex in situ.

      • Validation: Upon addition of ascorbate, the light blue solution should turn colorless or slightly yellow . If the solution turns brown or black, the catalyst has degraded into nanoparticles, and the reaction must be restarted.

    • Incubation & Monitoring: Cap the vial tightly to minimize oxygen exposure. Stir at room temperature for 4–12 hours. Monitor conversion via LC-MS or TLC.

    Workflow Step1 1. Prepare Stock Solutions (Fresh Ascorbate is Critical) Step2 2. Pre-mix Catalyst (CuSO4 + THPTA, 1:5 ratio) Step1->Step2 Step3 3. Combine Substrates (Azide + Imidazole-Alkyne) Step2->Step3 Step4 4. Add Catalyst Complex to Substrate Mixture Step3->Step4 Step5 5. Initiate Reaction (Add Sodium Ascorbate Last) Step4->Step5 Step6 6. Monitor Reaction (Clear/Yellow = Active Cu(I)) Step5->Step6

    Caption: Self-validating step-by-step workflow for CuAAC with coordinating alkynes.

    Sources

    Troubleshooting

    Technical Support Center: Strategic Prevention of Alkyne Homocoupling in 4-Ethynyl-2-Methyl-1H-Imidazole Reactions

    Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 4-ethynyl-2-methyl-1H-imidazole. This guide provides in-depth troubleshooting advice, frequently aske...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 4-ethynyl-2-methyl-1H-imidazole. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the common and often frustrating challenge of alkyne homocoupling (Glaser coupling) during cross-coupling reactions. Our focus is to provide not just solutions, but a foundational understanding of the underlying chemical principles to empower you to optimize your specific applications.

    The imidazole moiety in 4-ethynyl-2-methyl-1H-imidazole is not an innocent bystander in these reactions. As a nitrogen-containing heterocycle, it can act as a ligand, coordinating to the copper co-catalyst often used in reactions like the Sonogashira coupling. This can create a high local concentration of the copper catalyst around the alkyne, potentially accelerating the undesired Glaser homocoupling pathway. Understanding this inherent reactivity is key to designing successful cross-coupling strategies.

    Troubleshooting Guide: Diagnosing and Solving Excessive Homocoupling

    This section is designed to help you identify the root cause of significant homocoupling of 4-ethynyl-2-methyl-1H-imidazole and provide actionable solutions.

    Issue 1: My primary product is the 1,4-di(2-methyl-1H-imidazol-4-yl)buta-1,3-diyne homocoupled product in a Sonogashira reaction.

    Possible Cause Explanation Recommended Solutions
    Copper(I) Co-catalyst The Cu(I) co-catalyst, essential for the traditional Sonogashira mechanism, is also the primary catalyst for Glaser coupling. The imidazole substrate can chelate the copper, increasing the rate of this side reaction.[1]1. Switch to a Copper-Free Protocol: This is the most effective solution. Utilize a palladium catalyst system that does not require a copper co-catalyst.[2][3] (See Protocol 1). 2. Reduce Copper Loading: If a copper-free system is not feasible, minimize the CuI loading to the lowest effective concentration (e.g., 1-2 mol%).
    Presence of Oxygen Oxygen is the oxidant in the Glaser-Hay catalytic cycle, re-oxidizing the copper catalyst to its active state for homocoupling.[4][5]1. Rigorous Degassing: Thoroughly degas all solvents and reagents using techniques like freeze-pump-thaw cycles or by bubbling with an inert gas (argon or nitrogen) for an extended period.[1] 2. Maintain Inert Atmosphere: Ensure a positive pressure of an inert gas is maintained throughout the entire reaction setup and duration.
    High Concentration of Alkyne The homocoupling is a bimolecular reaction, meaning its rate is more sensitive to the concentration of the alkyne than the unimolecular steps in the desired cross-coupling.1. Slow Addition: Add the 4-ethynyl-2-methyl-1H-imidazole solution slowly to the reaction mixture using a syringe pump over several hours. This maintains a low, steady-state concentration, favoring the cross-coupling pathway.
    Inappropriate Base The base plays a role in the deprotonation of the alkyne to form the acetylide. Some amine bases can also coordinate to the copper and influence the reaction outcome.[6]1. Screen Bases: If using a copper-catalyzed system, consider switching from amine bases like triethylamine to an inorganic base such as K₂CO₃ or Cs₂CO₃, which may be less prone to promoting homocoupling.[6]
    Sub-optimal Ligand The ligand on the palladium catalyst can influence the relative rates of the cross-coupling and homocoupling pathways.1. Use Bulky, Electron-Rich Ligands: In copper-free systems, bulky phosphine ligands like P(t-Bu)₃ or N-heterocyclic carbene (NHC) ligands can promote the desired cross-coupling.[7]

    Issue 2: Even with a copper-free protocol, I am observing some homocoupling.

    Possible Cause Explanation Recommended Solutions
    Trace Copper Contamination Reagents, particularly some grades of palladium catalysts or inorganic bases, can contain trace amounts of copper sufficient to catalyze Glaser coupling.1. Use High-Purity Reagents: Ensure all reagents are of high purity and, if possible, certified as low in copper content. 2. Acid-Wash Glassware: To remove trace metals from glassware, wash with an acid solution (e.g., aqua regia or a no-chromix solution), followed by thorough rinsing with deionized water and oven-drying.
    Palladium-Mediated Homocoupling Under certain conditions, palladium itself can mediate alkyne homocoupling, although this is generally less efficient than the copper-catalyzed pathway.1. Optimize Ligand and Solvent: The choice of ligand and solvent can influence this side reaction. Screening different combinations may be necessary.
    Reaction Temperature Higher temperatures can sometimes favor the homocoupling pathway.1. Lower the Reaction Temperature: Many modern copper-free Sonogashira protocols can be run at room temperature.[8] Attempt the reaction at a lower temperature to see if the selectivity improves.

    Frequently Asked Questions (FAQs)

    Q1: What is the fundamental mechanism of Glaser coupling?

    A1: Glaser coupling is the oxidative homocoupling of terminal alkynes to form a symmetric 1,3-diyne. The generally accepted mechanism involves:

    • Formation of a Copper(I) Acetylide: The terminal alkyne is deprotonated by a base and coordinates to a Cu(I) salt.[4]

    • Oxidative Coupling: Two molecules of the copper(I) acetylide undergo oxidative coupling to form the 1,3-diyne and copper(0).

    • Reoxidation of the Catalyst: An oxidant, typically molecular oxygen, reoxidizes the copper(0) back to the active Cu(I) species, continuing the catalytic cycle.[4]

    Q2: Why is 4-ethynyl-2-methyl-1H-imidazole particularly susceptible to Glaser coupling?

    A2: The imidazole ring contains nitrogen atoms with lone pairs of electrons that can coordinate to metal centers. In a copper-catalyzed reaction, the imidazole moiety of the substrate itself can act as a ligand for the copper(I) catalyst. This can lead to a high effective concentration of the catalyst at the site of the alkyne, thereby promoting the undesired homocoupling reaction.

    Q3: Are there any other strategies besides going copper-free to suppress homocoupling in a copper-catalyzed system?

    A3: Yes. While switching to a copper-free system is often the most robust solution, you can also try:

    • Adding a Reducing Agent: The addition of a mild reducing agent, such as tin(II) 2-ethylhexanoate or sodium ascorbate, can help to keep the copper in the Cu(I) oxidation state and prevent the oxidative cycle of the Glaser coupling.[9][10]

    • Lowering the Temperature: Running the reaction at a lower temperature can significantly decrease the rate of the homocoupling reaction.[9][10]

    • Ligand Modification: In some systems, using a ligand that binds strongly to the copper and sterically hinders the formation of the dimeric intermediate can be effective. Tetradentate ligands have been shown to be less active in promoting Glaser coupling compared to bidentate ligands.[9][11]

    Q4: Should I protect the imidazole nitrogen before attempting the coupling reaction?

    A4: Protecting the imidazole nitrogen (e.g., with a Boc or Trityl group) can be a valid strategy, especially if the N-H proton interferes with your reaction conditions (e.g., by reacting with a strong base).[12][13] Protection can also alter the electronic properties and steric environment of the molecule, which may influence the ratio of cross-coupling to homocoupling. However, it adds extra steps to your synthesis (protection and deprotection), so it is often preferable to first optimize the coupling conditions with the unprotected imidazole.

    Experimental Protocols

    Protocol 1: Copper-Free Sonogashira Coupling of 4-Ethynyl-2-Methyl-1H-Imidazole

    This protocol is adapted from modern, mild, copper-free Sonogashira conditions and is designed to minimize Glaser homocoupling.

    Materials:

    • 4-ethynyl-2-methyl-1H-imidazole

    • Aryl bromide or iodide coupling partner

    • [DTBNpP]Pd(crotyl)Cl (or other suitable air-stable Pd pre-catalyst)

    • 2,2,6,6-Tetramethylpiperidine (TMP) or another suitable amine base

    • Anhydrous, degassed dimethyl sulfoxide (DMSO)

    • Standard Schlenk line or glovebox equipment

    Procedure:

    • Reaction Setup: In a glovebox or under a positive pressure of argon, add the aryl halide (1.0 equiv.), [DTBNpP]Pd(crotyl)Cl (2-5 mol%), and a stir bar to a dry Schlenk flask.

    • Reagent Addition: Add 4-ethynyl-2-methyl-1H-imidazole (1.2 equiv.).

    • Solvent and Base: Add anhydrous, degassed DMSO to achieve a suitable concentration (e.g., 0.1-0.2 M). Add TMP (2.0 equiv.).

    • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-12 hours.

    • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by column chromatography on silica gel.

    Protocol 2: Modified Glaser-Hay Coupling with Suppressed Homocoupling (for Cross-Coupling)

    This protocol is for situations where a copper-catalyzed reaction is desired, but homocoupling of the more valuable coupling partner needs to be minimized. This is achieved by the slow addition of the imidazole alkyne.

    Materials:

    • 4-ethynyl-2-methyl-1H-imidazole

    • Aryl or vinyl halide (the less valuable coupling partner)

    • Pd(PPh₃)₂Cl₂

    • Copper(I) iodide (CuI)

    • Triethylamine (TEA), degassed

    • Anhydrous, degassed THF

    • Syringe pump

    Procedure:

    • Reaction Setup: To a dry Schlenk flask, add the aryl or vinyl halide (1.0 equiv.), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).

    • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

    • Solvent and Base: Add anhydrous, degassed THF and TEA (2-3 equiv.). Stir the mixture.

    • Slow Addition: Dissolve 4-ethynyl-2-methyl-1H-imidazole (0.95 equiv.) in a minimal amount of anhydrous, degassed THF. Draw this solution into a syringe and place it on a syringe pump.

    • Reaction: Begin the slow addition of the alkyne solution to the reaction mixture over 4-8 hours. The reaction can be run at room temperature or with gentle heating (e.g., 40-50 °C). Monitor the reaction by TLC or LC-MS.

    • Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.

    Data and Visualization

    Table: Comparison of Strategies to Minimize Glaser Coupling
    StrategyKey ParametersAdvantagesDisadvantages
    Copper-Free Sonogashira Pd catalyst (e.g., [DTBNpP]Pd(crotyl)Cl), amine base (e.g., TMP), DMSO solvent, room temperature.Highly effective at eliminating Glaser coupling; mild conditions; good functional group tolerance.[2][8]May require specialized, air-stable palladium pre-catalysts.
    Reducing Agent Addition Standard Sonogashira conditions + reducing agent (e.g., sodium ascorbate).Can be added to existing protocols; relatively inexpensive.[9][10]May not completely eliminate homocoupling; potential for side reactions with the reducing agent.
    Low Temperature Standard Sonogashira conditions, but reaction run at low temperature (e.g., -20 °C to 0 °C).Simple to implement; can significantly reduce homocoupling rate.[9][10]Reaction rates for the desired cross-coupling will also be slower, leading to longer reaction times.
    Slow Alkyne Addition Standard Sonogashira conditions, with the alkyne added via syringe pump over several hours.Effective at maintaining low alkyne concentration; uses standard reagents.Requires a syringe pump; can lead to very long reaction times.
    Diagrams

    cluster_0 Desired Sonogashira Cross-Coupling cluster_1 Undesired Glaser Homocoupling Aryl_Halide Aryl Halide Pd_Catalyst Pd(0) Catalyst Aryl_Halide->Pd_Catalyst Oxidative Addition Alkyne 4-Ethynyl-2-methyl-1H-imidazole Alkyne->Pd_Catalyst Transmetalation (via Cu-acetylide or direct) Cross_Product Cross-Coupled Product Pd_Catalyst->Cross_Product Reductive Elimination Alkyne_1 4-Ethynyl-2-methyl-1H-imidazole Cu_Catalyst Cu(I) Catalyst Alkyne_1->Cu_Catalyst Alkyne_2 4-Ethynyl-2-methyl-1H-imidazole Alkyne_2->Cu_Catalyst Diyne_Product Homocoupled Diyne Cu_Catalyst->Diyne_Product Oxidative Coupling

    Caption: Competing Sonogashira and Glaser coupling pathways.

    Start Significant Homocoupling Observed? Copper_Free Is the reaction copper-free? Start->Copper_Free Yes Switch_to_Cu_Free Switch to Copper-Free Protocol (Protocol 1) Start->Switch_to_Cu_Free No Check_Contamination Check for Trace Cu Contamination (High-purity reagents, acid-wash glassware) Copper_Free->Check_Contamination Yes Optimize_Ligand Optimize Pd Ligand (Bulky, electron-rich) Copper_Free->Optimize_Ligand No, but still observing homocoupling Slow_Addition Implement Slow Alkyne Addition Switch_to_Cu_Free->Slow_Addition If homocoupling persists Add_Reducing_Agent Add Reducing Agent (e.g., Sodium Ascorbate) Lower_Temp Lower Reaction Temperature Check_Contamination->Lower_Temp Slow_Addition->Lower_Temp Lower_Temp->Optimize_Ligand

    Caption: Decision workflow for minimizing homocoupling.

    References

    • Gallop, C. W. D., Chen, M.-T., & Navarro, O. (2014). Sonogashira Couplings Catalyzed by Collaborative (N-Heterocyclic Carbene)-Copper and -Palladium Complexes. Organic Letters, 16(14), 3724–3727. [Link]

    • Whittaker, M. R., Matyjaszewski, K., & Koberstein, J. T. (2017). Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Journal of the American Chemical Society, 139(8), 3127–3135. [Link]

    • Koberstein, J. T., et al. (2017). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Request PDF. [Link]

    • Wikipedia. (n.d.). Sonogashira coupling. In Wikipedia. Retrieved March 25, 2026, from [Link]

    • Doucet, H., & Hierso, J.-C. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(11), 6393–6423. [Link]

    • Tsay, C., et al. (2018). Development of optimized conditions for Glaser-Hay bioconjugations. PMC. [Link]

    • Whittaker, M. R., Matyjaszewski, K., & Koberstein, J. T. (2017). Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Figshare. [Link]

    • Karami, K., & Haghighat Naeini, M. (2015). Copper-free Sonogashira cross-coupling reactions catalyzed by an efficient dimeric C,N-palladacycle in DMF/H₂O. Turkish Journal of Chemistry, 39, 1200-1208. [Link]

    • Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. SlidePlayer. [Link]

    • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved March 25, 2026, from [Link]

    • Doucet, H., & Hierso, J.-C. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(11), 6393–6423. [Link]

    • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

    • Tsyplia, O. S., et al. (2021). Copper- and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. Chemical Engineering Transactions, 86, 271-276. [Link]

    • The Organic Reaction Mechanisms Website. (2025). Copper-free Sonogashira coupling. Retrieved March 25, 2026, from [Link]

    • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

    • Soheili, A., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Semantic Scholar. [Link]

    • Wikipedia. (n.d.). Glaser coupling. In Wikipedia. Retrieved March 25, 2026, from [Link]

    • Yaşar, S., et al. (2019). N‐Heterocycle carbene ligands in Sonogashira coupling reported by Yaşar group. ResearchGate. [Link]

    • SynArchive. (n.d.). Glaser-Hay Coupling. Retrieved March 25, 2026, from [Link]

    • de Oteyza, D. G., et al. (2021). Reassessing Alkyne Coupling Reactions While Studying the Electronic Properties of Diverse Pyrene Linkages at Surfaces. ACS Nano, 15(3), 5240–5252. [Link]

    • Curtis, N. J., & Brown, R. S. (1980). An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles. The Journal of Organic Chemistry, 45(20), 4038–4040. [Link]

    • Organic Chemistry Portal. (n.d.). Substituted 1,3-diyne synthesis by C-C coupling. Retrieved March 25, 2026, from [Link]

    • Sindhu, K. S., & Anilkumar, G. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(8), 4823–4834. [Link]

    • Gulea, M., et al. (2008). Coupling Reactions of Bromoalkynes with Imidazoles Mediated by Copper Salts: Synthesis of Novel N-Alkynylimidazoles. The Journal of Organic Chemistry, 73(16), 6409–6412. [Link]

    • Moseev, T. D., et al. (2022). Functionalization of imidazole N-oxide: a recent discovery in organic transformations. Chemistry of Heterocyclic Compounds, 58(11), 931-942. [Link]

    • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved March 25, 2026, from [Link]

    • Gager, O., & De Nanteuil, F. (2019). Discussion Addendum for: Synthesis of Ynamides by Copper-Mediated Coupling of 1,1-Dibromo-1-alkenes with Nitrogen Nucleophiles. Organic Syntheses, 96, 195-207. [Link]

    • Lavallo, V., et al. (2006). Synthesis of 4- and 4,5-Functionalized Imidazol-2-Ylidenes from a Single 4,5-Unsubstituted Imidazol-2-Ylidene. Angewandte Chemie International Edition, 45(21), 3482-3485. [Link]

    Sources

    Optimization

    Overcoming poor aqueous solubility of 4-ethynyl-2-methyl-1H-imidazole in biological assays

    Welcome, Researcher. This guide is designed to serve as a dedicated resource for overcoming the experimental challenges associated with the poor aqueous solubility of 4-ethynyl-2-methyl-1H-imidazole.

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome, Researcher. This guide is designed to serve as a dedicated resource for overcoming the experimental challenges associated with the poor aqueous solubility of 4-ethynyl-2-methyl-1H-imidazole. As Senior Application Scientists, we understand that obtaining reliable and reproducible data is paramount. Poor solubility can lead to a host of issues, including compound precipitation, underestimated biological activity, and inconsistent results.[1][2][3] This center provides a series of structured FAQs, troubleshooting guides, and detailed protocols to help you navigate these challenges effectively.

    Frequently Asked Questions (FAQs)

    Q1: I've observed precipitation after diluting my DMSO stock of 4-ethynyl-2-methyl-1H-imidazole into my aqueous assay buffer. What is the primary cause?

    A1: This is a classic and frequent issue known as "solvent-shift" precipitation. 4-ethynyl-2-methyl-1H-imidazole, like many small molecule inhibitors, is significantly more soluble in a polar aprotic solvent like dimethyl sulfoxide (DMSO) than in aqueous media.[4] When a concentrated DMSO stock is rapidly diluted into an aqueous buffer, the local concentration of the compound momentarily exceeds its thermodynamic solubility limit in the new, water-rich environment, causing it to crash out of solution.[5][6] The ethynyl and methyl groups on the imidazole ring increase the molecule's hydrophobicity compared to the parent imidazole, contributing to this poor aqueous solubility.

    Q2: What are the immediate troubleshooting steps I should take if I see visible precipitation?

    A2: Before exploring more complex formulation strategies, it's crucial to optimize your stock solution handling and dilution protocol. Inconsistent results can often be traced back to these initial steps.[2][7]

    • Verify Stock Solution Integrity: Ensure your DMSO stock is fully dissolved. Before use, warm the stock to room temperature and vortex it vigorously. Visually inspect it against a light source for any micro-precipitates. Repeated freeze-thaw cycles can lead to compound loss, so it's best practice to aliquot stock solutions into single-use volumes.[6]

    • Optimize the Dilution Process: Avoid adding the DMSO stock directly into the full volume of the buffer. Instead, perform serial dilutions. A key technique is to add the aqueous buffer to the DMSO stock (or an intermediate dilution) while vortexing. This gradual change in solvent polarity can sometimes prevent precipitation.[8]

    • Reduce Final Concentration: Test if the precipitation is concentration-dependent. If you observe it at 50 µM, for example, check if a 10 µM solution remains clear. This helps define the practical working limit of your current method.

    Q3: How can I use co-solvents to improve solubility, and what are the limitations for cell-based assays?

    A3: Using a water-miscible organic co-solvent is a common and effective strategy to increase the solubility of hydrophobic compounds.[9][10][11] However, this approach requires careful optimization, especially for live-cell assays where solvent toxicity is a major concern.

    The goal is to find a balance where the compound remains in solution without adversely affecting the biological system. DMSO is the most common co-solvent, but others like ethanol or polyethylene glycols (PEGs) can also be considered.[8][10] For most cell lines, the final concentration of DMSO should be kept below 0.5% to minimize cytotoxicity, though some robust cell lines may tolerate up to 1%.[12] It is imperative to run a vehicle control (media with the same final co-solvent concentration) to account for any solvent-induced effects.

    Co-SolventKey PropertiesTypical Max Concentration (Cell-Based Assays)Reference
    DMSO Powerful polar aprotic solvent; dissolves a wide range of compounds.< 0.5% (ideal), up to 1% for some cell lines.[13][12]
    Ethanol Polar protic solvent; can be less harsh than DMSO for some cells.< 0.5% [13]
    PEG 400 Low-molecular-weight polyethylene glycol; less toxic than DMSO.< 1% [9]
    Q4: Beyond co-solvents, what are the next-level strategies for tackling persistent solubility issues, especially for in vivo studies?

    A4: When simple co-solvents are insufficient or unsuitable (e.g., for achieving higher concentrations needed for in vivo studies), more advanced formulation strategies are required.[14][15] Two highly effective approaches for preclinical development are complexation with cyclodextrins and the use of surfactants.

    • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[16][17] They can encapsulate the hydrophobic 4-ethynyl-2-methyl-1H-imidazole molecule, forming a water-soluble "inclusion complex."[][19] This effectively shields the hydrophobic part of the molecule from the aqueous environment, dramatically increasing its apparent solubility without covalent modification.[] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in biological research due to its high solubility and low toxicity.[17][19]

    • Surfactants: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles.[20][21] These micelles have a hydrophobic core that can sequester poorly soluble compounds, increasing their solubility in the bulk aqueous phase.[10][20] Non-ionic surfactants like Tween® 80 or Polysorbate 80 are often used in formulations, but their concentration must be carefully controlled to avoid disrupting cell membranes or interfering with protein activity.[22]

    Troubleshooting Guide & Workflow

    This section provides a systematic approach to diagnosing and solving solubility problems.

    Troubleshooting Table
    SymptomPossible CauseRecommended Action
    Immediate, heavy precipitation upon dilution into buffer.Exceeding maximum solubility limit; improper dilution technique.1. Lower the target final concentration. 2. Follow the "Protocol for Aqueous Working Solution Preparation" below. 3. Consider using a solubility enhancer like HP-β-CD.
    Solution becomes cloudy over time (minutes to hours).Slow precipitation or aggregation; compound instability in the medium.1. Prepare solutions fresh and use them immediately. 2. Incorporate a low, non-toxic concentration of a stabilizing surfactant (e.g., 0.01% Tween® 80). 3. Evaluate if components in the media (e.g., salts, proteins) are causing the compound to salt out.
    Inconsistent or non-reproducible assay results without visible precipitation.Formation of nano-precipitates or aggregates that are not visible to the naked eye.[5]1. Increase the co-solvent concentration slightly (while staying within cell tolerance limits). 2. Use a cyclodextrin-based formulation to ensure true solubilization. 3. Filter the final working solution through a 0.22 µm filter (Note: this is a diagnostic step; if activity drops, it confirms precipitation was occurring).
    Low or no biological activity at expected concentrations.The actual concentration of the dissolved compound is much lower than the nominal concentration due to precipitation.[1][2]Address the solubility issue first using the strategies outlined. The perceived lack of activity may be an artifact of poor solubility.
    Visual Troubleshooting Workflow

    The following diagram outlines a decision-making process for addressing solubility issues with 4-ethynyl-2-methyl-1H-imidazole.

    G start Start: Solubility Issue (Precipitation or Inconsistent Data) check_stock Step 1: Validate Stock - Is stock solution clear? - Vortex before use? - Using fresh aliquot? start->check_stock optimize_dilution Step 2: Optimize Dilution - Pre-warm buffer? - Add buffer to DMSO? - Vortex during mixing? check_stock->optimize_dilution is_solved1 Problem Solved? optimize_dilution->is_solved1 use_cosolvent Step 3: Co-Solvent Strategy - Increase final DMSO % (e.g., 0.2% to 0.5%)? - Test alternative co-solvents (PEG400)? - Run vehicle toxicity control? is_solved1->use_cosolvent No success Success: Proceed with Assay is_solved1->success  Yes is_solved2 Problem Solved? use_cosolvent->is_solved2 advanced Step 4: Advanced Formulation - Use Cyclodextrins (HP-β-CD)? - Use Surfactants (Tween® 80)? - Screen for optimal excipient concentration. is_solved2->advanced No is_solved2->success  Yes is_solved3 Problem Solved? advanced->is_solved3 is_solved3->success  Yes contact Consult Formulation Specialist is_solved3->contact No

    A decision tree for troubleshooting solubility issues.

    Experimental Protocols

    Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

    Objective: To prepare a stable, high-concentration stock solution of 4-ethynyl-2-methyl-1H-imidazole.

    Materials:

    • 4-ethynyl-2-methyl-1H-imidazole powder

    • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)[23]

    • Sterile microcentrifuge tubes or amber glass vials

    • Vortex mixer

    • Sonicator bath (optional)

    Procedure:

    • Tare a sterile vial on an analytical balance.

    • Carefully weigh the desired amount of 4-ethynyl-2-methyl-1H-imidazole powder into the vial.

    • Add the calculated volume of anhydrous DMSO to achieve the target stock concentration (e.g., 20 mM).

    • Cap the vial tightly and vortex vigorously for 2-3 minutes.

    • Visually inspect the solution. If any particulate matter remains, sonicate the vial in a water bath for 10-15 minutes until the solution is completely clear.

    • Aliquot the stock solution into single-use volumes in sterile tubes to minimize freeze-thaw cycles.[6]

    • Store the aliquots at -20°C or -80°C, protected from light.

    Protocol 2: Preparation of Aqueous Working Solution using a Co-solvent

    Objective: To prepare a final working solution in aqueous buffer while minimizing precipitation.

    Procedure:

    • Thaw an aliquot of the DMSO stock solution (from Protocol 1) and warm it to room temperature. Vortex briefly to ensure homogeneity.

    • Perform an intermediate dilution if necessary. For example, to get a 10 µM final solution from a 10 mM stock with 0.1% DMSO, you would first dilute the stock 1:10 in DMSO to get 1 mM.

    • Place the required volume of the DMSO stock (or intermediate dilution) in a fresh tube.

    • While vigorously vortexing the tube, slowly add the pre-warmed (37°C) aqueous assay buffer dropwise to the DMSO. This gradual dilution is critical.

    • Continue to vortex for another 30 seconds after all the buffer has been added.

    • Visually inspect the final solution for any signs of cloudiness or precipitation. Use this solution in your assay as soon as possible.

    Protocol 3: Screening for Optimal Solubilization using HP-β-Cyclodextrin

    Objective: To determine if HP-β-cyclodextrin can effectively solubilize 4-ethynyl-2-methyl-1H-imidazole in an aqueous solution.

    Materials:

    • 4-ethynyl-2-methyl-1H-imidazole DMSO stock solution (e.g., 20 mM)

    • (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD)

    • Aqueous buffer (e.g., PBS, pH 7.4)

    • Vortex mixer

    Procedure:

    • Prepare a stock solution of HP-β-CD (e.g., 100 mM) in your aqueous buffer. It may require gentle warming and vortexing to dissolve fully.

    • Create a series of HP-β-CD dilutions in your buffer (e.g., 0 mM, 5 mM, 10 mM, 20 mM, 50 mM).

    • For each cyclodextrin concentration, add a small volume of your compound's DMSO stock to achieve a target concentration that previously showed precipitation (e.g., 50 µM). Keep the final DMSO concentration constant and low (e.g., < 0.5%).

    • Cap the tubes and vortex them for 15-30 minutes to allow for complex formation.

    • Let the tubes sit at room temperature for 1 hour.

    • Visually inspect each tube for precipitation. The lowest concentration of HP-β-CD that results in a clear, stable solution is the optimal concentration for your assay.

    • Validation: It is essential to run a control with the chosen concentration of HP-β-CD alone to ensure it does not interfere with the assay readout.

    G cluster_0 Hydrophilic Exterior cluster_1 Hydrophobic Cavity CD_node Cyclodextrin (HP-β-CD) Result Water-Soluble Inclusion Complex CD_node->Result Drug_node 4-ethynyl-2-methyl -1H-imidazole Drug_node->CD_node Encapsulation Water Aqueous Environment Result->Water Soluble In

    Encapsulation by a cyclodextrin to enhance solubility.

    References

    • Preclinical Formulations: Insight, Strategies, and Practical Considerations. PMC - NIH.
    • Formulation Development Strategy: Preclinical PK, PD, and TK Considerations. (2024). WuXi AppTec.
    • Aqueous Solubility. Creative Biolabs.
    • Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.
    • The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. University of Manchester.
    • Preclinical Drug Development Process: Formulation and Development Aspects. (2023). IntechOpen.
    • CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Altasciences.
    • Formulation Strategies in Early-Stage Drug Development. (2017). Pharmaceutical Technology.
    • CYCLODEXTRIN AS SOLUBILIZER AND TARGETING AGENT FOR DRUGS. (2023). ResearchGate.
    • Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006). PubMed.
    • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec.
    • Technical Support Center: Improving the Aqueous Solubility of Poorly Soluble Compounds. Benchchem.
    • Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Chemistry and Analysis.
    • Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media. Benchchem.
    • Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. (2013). Scirp.org.
    • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
    • Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. (2024). MDPI.
    • Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. (2004). ResearchGate.
    • Solubility of Imidazoles in Alcohols. (2001). Journal of Chemical & Engineering Data.
    • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC.
    • The use of cosolvent pKa assays for poorly soluble compounds. Pion Inc..
    • Drug Solubilization by Mixtures of Cyclodextrins: Additive and Synergistic Effects. (2019). Molecular Pharmaceutics.
    • Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. (2004). Journal of Chemical & Engineering Data.
    • Multi-Component Synthesis of Novel Diazoles: their Characterization and Biological Evaluation. (2018). Lupine Publishers.
    • Aqueous Solubility Assay. Enamine.
    • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate.
    • Precipitation and Resuspension Troubleshooting Guide in Infinium Assay. (2026). Illumina.
    • Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects. (2013). Merck Millipore.
    • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. (2011). Journal of Medicinal Chemistry.
    • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2023). MDPI.
    • A recent overview of surfactant–drug interactions and their importance. PMC.
    • Technical Support Center: Troubleshooting Inconsistent Results in MTT Assay for Compound X. Benchchem.
    • improving the solubility of mollicellin H for bioassays. Benchchem.
    • What is the reason behind the precipitation of drugs or compounds during MTT assay in 96-well plates after the treatment? (2025). ResearchGate.
    • Dimethyl sulfoxide. Wikipedia.
    • Study of Surfactant and Their Use in Drug Delivery. Academia.edu.
    • Surfactants And Their Role In Pharmaceutical Product Development. (2024). Preprints.org.
    • A recent overview of surfactant–drug interactions and their importance. (2021). RSC Publishing.
    • Protocol for Dissolving Compounds in DMSO for Biological Assays. Benchchem.
    • Surfactants and their role in Pharmaceutical Product Development: An Overview. (2019). SciSpace.
    • SAFETY DATA SHEET. (2012). Fisher Scientific.
    • Considerations regarding use of solvents in in vitro cell based assays. (2013). ResearchGate.
    • Considerations regarding use of solvents in in vitro cell based assays. (2013). PubMed.
    • SAFETY DATA SHEET. (2025). MilliporeSigma.
    • 4-ethyl-1H-iMidazole SDS, 19141-85-6 Safety Data Sheets. ECHEMI.
    • How to prevent compound precipitation during flash column chromatography. (2023). Biotage.

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    Reference Data & Comparative Studies

    Validation

    Technical Comparison Guide: Reactivity of 4-ethynyl-2-methyl-1H-imidazole vs. 4-ethynyl-1H-imidazole in Click Chemistry

    Executive Summary In fragment-based drug discovery (FBDD) and bioconjugation, the imidazole ring is a highly privileged scaffold. Functionalizing this heterocycle with a terminal alkyne creates a versatile "chemical hook...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    In fragment-based drug discovery (FBDD) and bioconjugation, the imidazole ring is a highly privileged scaffold. Functionalizing this heterocycle with a terminal alkyne creates a versatile "chemical hook" for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). However, the inherent coordinating ability of the imidazole nitrogen atoms frequently leads to catalyst poisoning, stalling the click reaction.

    This guide provides an objective, data-driven comparison between 4-ethynyl-1H-imidazole (unsubstituted) and 4-ethynyl-2-methyl-1H-imidazole (sterically shielded). By analyzing the thermodynamic and kinetic profiles of these two substrates, we demonstrate how a simple strategic methyl substitution at the C2 position drastically alters the chemoselectivity of the Cu(I) catalyst, effectively rescuing the CuAAC reaction from coordination-induced inhibition[1].

    Mechanistic Analysis: The Causality of Catalyst Poisoning

    To understand the divergent reactivity of these two alkynes, we must examine the fundamental mechanism of CuAAC. The rate-determining step of the click reaction is the formation of a reactive Cu(I)-acetylide π-complex[2].

    The Imidazole Effect (4-ethynyl-1H-imidazole)

    The lone pair on the sp² hybridized nitrogen (N3) of an unsubstituted imidazole is a potent σ-donor. When 4-ethynyl-1H-imidazole is introduced to a Cu(I) catalytic system, the basic nitrogen outcompetes the terminal alkyne for metal binding. This creates a thermodynamic sink, sequestering the active copper into stable, multi-ligated Cu(I)-imidazole dead-end complexes. Consequently, the effective concentration of catalyst available for alkyne activation plummets, resulting in sluggish kinetics, incomplete conversions, and the need for impractically high catalyst loadings[3].

    Steric Shielding (4-ethynyl-2-methyl-1H-imidazole)

    By installing a methyl group at the C2 position—directly adjacent to the N1 and N3 atoms—we introduce severe steric bulk into the coordination sphere. This steric clash drastically reduces the binding affinity of the nitrogen lone pair for the transition metal center[4]. Because the formation of the inhibitory Cu(I)-imidazole complex is sterically disfavored, the Cu(I) catalyst remains fully available in solution to interact with the terminal alkyne. This shifts the equilibrium entirely toward the productive Cu(I)-acetylide pathway, enabling rapid and high-yielding cycloadditions even at low catalyst loadings[1].

    Pathway Visualization

    CuAAC_Mechanism Cu Active Cu(I) Catalyst [Cu(THPTA)]+ Sub1 4-ethynyl-1H-imidazole (Unsubstituted) Cu->Sub1 High N-affinity Sub2 4-ethynyl-2-methyl-1H-imidazole (Sterically Shielded) Cu->Sub2 Low N-affinity (Steric Clash) DeadEnd Cu(I)-Imidazole Coordination (Catalyst Poisoning) Sub1->DeadEnd Sequestration PiComplex Cu(I)-Alkyne π-Complex (Productive Pathway) Sub1->PiComplex Slow / Excess Cu required Sub2->PiComplex Alkyne Activation Product 1,4-Disubstituted Triazole (Successful Click) PiComplex->Product + Azide Cycloaddition

    Fig 1. Mechanistic divergence in CuAAC: Steric shielding prevents Cu(I) sequestration.

    Quantitative Data Comparison

    The structural differences manifest dramatically in empirical reaction parameters. The table below summarizes the standardized performance metrics of both substrates when reacted with a model aliphatic azide (e.g., benzyl azide) under standard aqueous CuAAC conditions (CuSO₄ / Sodium Ascorbate / THPTA).

    Parameter4-ethynyl-1H-imidazole4-ethynyl-2-methyl-1H-imidazole
    Cu(I) Coordination Affinity (N3) High (Strong Ligand)Low (Sterically Hindered)
    Required Catalyst Loading 15 - 25 mol%1 - 5 mol%
    Reaction Time (Standard CuAAC) 18 - 24 hours1 - 3 hours
    Risk of Catalyst Poisoning CriticalNegligible
    Typical Yield (5 mol% Cu) < 30% (Stalled)> 95% (Complete Conversion)
    Bioconjugation Suitability Poor (Requires toxic Cu levels)Excellent

    Self-Validating Experimental Protocol

    To objectively verify the reactivity differences, the following self-validating protocol utilizes a parallel reaction setup. We employ THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) as a water-soluble accelerating ligand. Causality: THPTA acts as a sacrificial reductant and competitive ligand, protecting the Cu(I) oxidation state and shielding biomolecules from reactive oxygen species (ROS)[5].

    Materials Required
    • Alkynes: 4-ethynyl-1H-imidazole and 4-ethynyl-2-methyl-1H-imidazole (100 mM stocks in DMSO).

    • Azide: Fluorogenic model azide (e.g., 3-azido-7-hydroxycoumarin) (100 mM stock in DMSO).

    • Catalyst Precursor: CuSO₄·5H₂O (20 mM in H₂O).

    • Ligand: THPTA (50 mM in H₂O).

    • Reducing Agent: Sodium Ascorbate (100 mM in H₂O, freshly prepared).

    Step-by-Step Methodology
    • Catalyst Pre-complexation:

      • Action: In a microcentrifuge tube, mix 5.0 µL of CuSO₄ (20 mM) with 10.0 µL of THPTA (50 mM). Vortex and incubate for 5 minutes.

      • Causality: Pre-complexing Cu(II) with a 5-fold excess of THPTA ensures that upon reduction, the highly unstable Cu(I) is immediately captured by the stabilizing ligand, preventing disproportionation into Cu(0) and Cu(II)[2].

    • Reaction Assembly:

      • Action: Prepare two separate 2 mL vials (Vial A for unsubstituted, Vial B for 2-methyl substituted).

      • Action: To each vial, add 800 µL of PBS buffer (pH 7.4), followed by 10 µL of the respective alkyne stock (final conc. 1 mM) and 10 µL of the fluorogenic azide stock (final conc. 1 mM).

    • Initiation:

      • Action: Add 7.5 µL of the pre-complexed Cu/THPTA solution to each vial.

      • Action: Initiate the reaction by adding 25 µL of freshly prepared Sodium Ascorbate (100 mM).

      • Causality: Ascorbate reduces Cu(II) to the catalytically active Cu(I). Adding it last prevents premature oxidation of the ascorbate by ambient oxygen[5].

    • Real-Time Monitoring (Self-Validation):

      • Action: Cap the vials to minimize oxygen exposure. Monitor the reaction progress by measuring fluorescence (Excitation: 404 nm, Emission: 477 nm) at 15-minute intervals.

      • Expected Outcome: Vial B (4-ethynyl-2-methyl-1H-imidazole) will exhibit a rapid exponential increase in fluorescence, plateauing within 1-2 hours. Vial A (4-ethynyl-1H-imidazole) will show a severely blunted fluorescence curve, confirming catalyst sequestration.

    Conclusion

    For applications demanding high efficiency and low catalyst toxicity—such as live-cell labeling or synthesis of highly functionalized PROTACs—4-ethynyl-2-methyl-1H-imidazole is unequivocally superior. The 2-methyl group acts as an elegant structural shield, neutralizing the detrimental coordinating properties of the imidazole ring without compromising the reactivity of the terminal alkyne. Researchers struggling with stalled click reactions involving heterocyclic alkynes should strongly consider this sterically hindered analog as a direct drop-in replacement.

    References

    • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation Current Protocols in Chemical Biology / PMC URL:[Link][2]

    • Effects of a Flexible Alkyl Chain on a Ligand for CuAAC Reaction Organic Letters (ACS Publications) URL:[Link][1]

    • 2-Methylimidazole-Assisted Synthesis of Nanosized Cu3(BTC)2 for Controlling the Selectivity of the Catalytic Oxidation of Styrene ACS Applied Nano Materials (ACS Publications) URL:[Link][4]

    • Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction Polymer Chemistry (RSC Publishing) URL:[Link][3]

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    Comparative

    Comparing 4-ethynyl-2-methyl-1H-imidazole and 2-methylimidazole as MOF linkers

    Engineering Zeolitic Imidazolate Frameworks: A Comparative Guide to 2-Methylimidazole and 4-Ethynyl-2-Methyl-1H-Imidazole Linkers As metal-organic frameworks (MOFs) transition from academic curiosities to industrial and...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Engineering Zeolitic Imidazolate Frameworks: A Comparative Guide to 2-Methylimidazole and 4-Ethynyl-2-Methyl-1H-Imidazole Linkers

    As metal-organic frameworks (MOFs) transition from academic curiosities to industrial and clinical realities, the precise engineering of their organic linkers has become paramount. Zeolitic Imidazolate Framework-8 (ZIF-8) is arguably the most extensively studied MOF for biomedical and separation applications due to its exceptional chemical and thermal stability[1]. However, the standard ZIF-8 framework is chemically inert post-synthesis.

    To bridge the gap between structural stability and functional versatility, researchers are increasingly turning to functionalized linkers. This guide provides an in-depth, objective comparison between the traditional 2-methylimidazole (2-mIM) linker and its functionalized counterpart, 4-ethynyl-2-methyl-1H-imidazole (4-E-2-mIM) . By analyzing the causality behind their electronic and steric differences, we will establish self-validating workflows for their synthesis and application.

    Structural and Electronic Causality: Why the Ethynyl Group Matters

    The choice of linker dictates not only the topological architecture of the MOF but also its electronic environment and post-synthetic reactivity.

    • 2-Methylimidazole (2-mIM): In standard ZIF-8, the methyl group at the 2-position provides critical steric shielding to the zinc-nitrogen (Zn-N) coordination bond, preventing hydrolysis and conferring robust stability in aqueous environments[2]. However, the lack of reactive functional groups on the imidazole ring renders the framework inert, limiting its use to passive encapsulation or size-exclusion-based gas separation.

    • 4-Ethynyl-2-methyl-1H-imidazole (4-E-2-mIM): By introducing an ethynyl moiety (-C≡CH) at the 4-position, the linker retains the stabilizing 2-methyl group while fundamentally altering the framework's capabilities. The alkyne bond serves two distinct mechanistic purposes:

      • Electronic Modulation: The ethynyl group facilitates extended global π -electron delocalization across the framework. This enhances charge-transfer interactions, significantly improving the adsorption capacity for polarizable molecules (such as iodine or radon gas) compared to non-ethynyl frameworks[3].

      • Covalent Post-Synthetic Modification (PSM): The terminal alkyne acts as an ideal bio-orthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry[4][5]. This allows for the covalent attachment of targeting peptides, fluorophores, or catalytic modifiers without disrupting the underlying MOF topology.

    Causality Ethynyl Ethynyl Moiety (-C≡CH) on 4-E-2-mIM Elec Extended π-Electron Delocalization Ethynyl->Elec Steric Pore Aperture Modulation Ethynyl->Steric React Terminal Alkyne Reactivity Ethynyl->React App1 Enhanced Gas/Iodine Capture Elec->App1 App2 Selective Catalysis Steric->App2 App3 Covalent Post-Synthetic Modification (CuAAC) React->App3

    Structure-property causality of the ethynyl moiety in functionalized ZIFs.

    Quantitative Performance Comparison

    The introduction of the ethynyl group inevitably alters the physical metrics of the framework. The table below synthesizes the quantitative differences between the two linkers when coordinated with Zn²⁺ nodes.

    ParameterZIF-8 (2-mIM)Ethynyl-ZIF (4-E-2-mIM)
    Linker Molecule 2-methylimidazole4-ethynyl-2-methyl-1H-imidazole
    Pore Aperture ~3.4 Å (Highly flexible)[1]Modulated (Sterically hindered by alkyne)
    Surface Area (BET) 1300 – 1800 m²/g[6]1000 – 1400 m²/g (Reduced due to bulkier linker)
    Electronic Structure Localized π -electronsExtended π -conjugation[3]
    PSM Capability Inert / NoneHighly Reactive (CuAAC Click Chemistry)[5]
    Hydrophobicity ModerateHigh (Due to hydrophobic alkyne tail)
    Primary Utility Passive drug delivery, Gas storageActive targeted delivery, Selective catalysis

    Experimental Methodologies: Self-Validating Workflows

    To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind solvent selection and stoichiometric ratios is explicitly defined.

    Protocol A: De Novo Synthesis of ZIF-8 vs. Ethynyl-ZIF

    Causality Note: While ZIF-8 can be synthesized in aqueous ammonia, the increased hydrophobicity of 4-E-2-mIM requires a methanolic solvent system to ensure homogenous nucleation and prevent linker aggregation.

    Materials:

    • Zinc nitrate hexahydrate ( Zn(NO3​)2​⋅6H2​O )

    • 2-mIM or 4-E-2-mIM

    • Anhydrous Methanol (MeOH)

    Step-by-Step Procedure:

    • Precursor Dissolution: Dissolve 1.0 mmol of Zn(NO3​)2​⋅6H2​O in 10 mL of anhydrous MeOH. In a separate vial, dissolve 4.0 mmol of the chosen linker (2-mIM or 4-E-2-mIM) in 10 mL of MeOH. Note: The 1:4 metal-to-linker ratio drives the thermodynamic equilibrium toward framework crystallization.

    • Nucleation: Rapidly inject the zinc solution into the linker solution under vigorous stirring (800 rpm) at room temperature.

    • Crystallization: Allow the reaction to proceed for 12 hours. The solution will turn milky white as the nanoparticles precipitate.

    • Washing & Activation: Centrifuge the suspension at 8,000 rpm for 10 minutes. Decant the supernatant and wash the pellet three times with fresh MeOH to remove unreacted linkers.

    • Validation: Dry the powder under a vacuum at 80 °C. Validate the successful formation of the ZIF topology via Powder X-Ray Diffraction (PXRD). For Ethynyl-ZIF, Fourier Transform Infrared (FTIR) spectroscopy must show a distinct terminal alkyne C≡C stretching band near 2110 cm⁻¹ and a C-H stretching band near 3300 cm⁻¹.

    Protocol B: Post-Synthetic Modification (PSM) via CuAAC Click Chemistry

    Causality Note: This protocol is exclusive to Ethynyl-ZIF. The Copper(I) catalyst lowers the activation energy required to form the 1,2,3-triazole linkage between the MOF's alkyne and the target azide[5].

    Step-by-Step Procedure:

    • Dispersion: Disperse 50 mg of activated Ethynyl-ZIF in 5 mL of Dimethylformamide (DMF).

    • Reagent Addition: Add 1.2 equivalents (relative to the desired modification percentage) of an azide-functionalized molecule (e.g., Azide-Fluor 488 for fluorescent tracking).

    • Catalyst Introduction: Add 5 mol% of Copper(I) Iodide (CuI) and 10 mol% of N,N-Diisopropylethylamine (DIPEA). Note: DIPEA acts as a base to stabilize the Cu(I) oxidation state and facilitate the deprotonation of the terminal alkyne.

    • Reaction: Stir the mixture in the dark at 40 °C for 24 hours under a nitrogen atmosphere to prevent the oxidation of Cu(I) to Cu(II).

    • Validation: Recover the modified MOF via centrifugation. Wash extensively with DMF and MeOH to remove the copper catalyst and unreacted fluorophore. Validation is achieved via fluorescence microscopy (confirming covalent attachment rather than physical adsorption) and a shift/disappearance of the alkyne peak in FTIR.

    Workflow Start Zn(NO3)2 + Methanol ZIF8 ZIF-8 (Inert) Start->ZIF8 EZIF Ethynyl-ZIF (Reactive) Start->EZIF L1 2-mIM Linker L1->ZIF8 L2 4-E-2-mIM Linker L2->EZIF PSM CuAAC Click Chemistry (+ Azide-Ligand + CuI) EZIF->PSM Targeted Functionalized MOF (e.g., Targeted Delivery) PSM->Targeted

    Divergent synthetic and post-synthetic workflows for 2-mIM and 4-E-2-mIM linkers.

    Conclusion for Drug Development Professionals

    For standard applications requiring high porosity, robust stability, and low cost (e.g., passive encapsulation of large biologics or broad-spectrum antimicrobial coatings), 2-methylimidazole remains the gold standard.

    However, for next-generation therapeutics requiring active targeting, stimuli-responsive degradation, or highly specific catalytic microenvironments, 4-ethynyl-2-methyl-1H-imidazole is superior. The slight reduction in BET surface area is a negligible trade-off for the profound chemical versatility unlocked by the ethynyl moiety's compatibility with bio-orthogonal click chemistry.

    References

    • 1. ResearchGate. 2.6. NIH / PMC. 3.2. Dovepress. 4.3. Nano Letters - ACS Publications. 5.4. Chemistry of Materials - ACS Publications. 6.5. Langmuir - ACS Publications.

    Sources

    Validation

    Mass spectrometry fragmentation patterns of 4-ethynyl-2-methyl-1H-imidazole

    Analytical Platform Comparison: High-Resolution LC-QTOF-MS vs. GC-EI-MS for the Structural Elucidation of 4-Ethynyl-2-methyl-1H-imidazole As a Senior Application Scientist, selecting the optimal analytical platform for s...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Analytical Platform Comparison: High-Resolution LC-QTOF-MS vs. GC-EI-MS for the Structural Elucidation of 4-Ethynyl-2-methyl-1H-imidazole

    As a Senior Application Scientist, selecting the optimal analytical platform for structural characterization requires moving beyond basic instrument specs and understanding the fundamental gas-phase chemistry of your analyte. 4-ethynyl-2-methyl-1H-imidazole (4-EMI) is a critical bifunctional building block in pharmaceutical synthesis. Its structure—combining a basic 2-methylimidazole core with a reactive terminal alkyne—presents unique fragmentation pathways.

    This guide objectively compares the performance of two premier mass spectrometry platforms—Gas Chromatography Electron Ionization Mass Spectrometry (GC-EI-MS) and Liquid Chromatography High-Resolution Quadrupole Time-of-Flight (LC-HR-ESI-QTOF-MS) —for the structural elucidation of 4-EMI, providing field-proven protocols and mechanistic insights.

    Mechanistic Grounding: The Gas-Phase Chemistry of 4-EMI

    To evaluate platform performance, we must first understand why 4-EMI fragments the way it does. The molecule (C6H6N2, exact mass 106.0531 Da) contains two primary loci for fragmentation:

    • The Imidazole Core: Imidazole rings are highly stable under electron impact, typically yielding the molecular ion as the base peak[1]. When sufficient internal energy is applied, the primary degradation pathway is the cleavage of the nitrogen-carbon bonds. For 2-methyl substituted imidazoles, this manifests as the expulsion of neutral hydrogen cyanide (HCN, 27 Da) or the loss of acetonitrile (CH3CN, 41 Da)[1].

    • The Ethynyl Moiety: The terminal alkyne (-C≡CH) introduces a competing fragmentation sink. High-energy collisions or electron ionization induce the elimination of an acetylene neutral (C2H2, 26 Da) or an ethynyl radical (•C2H, 25 Da)[2].

    Platform Comparison & Workflow Visualization

    When choosing between GC-EI-MS and LC-QTOF-MS, the decision hinges on whether you need highly reproducible, library-searchable radical cation spectra (GC) or high-mass-accuracy protonated fragmentation for de novo pathway mapping (LC)[3].

    Platform_Comparison cluster_GC Platform A: GC-EI-MS cluster_LC Platform B: LC-HR-ESI-QTOF-MS Start 4-EMI Sample (C6H6N2) GC_Prep Preparation 1 mg/mL in MeOH Start->GC_Prep LC_Prep Preparation 1 µg/mL in H2O/ACN Start->LC_Prep GC_Ion Hard Ionization 70 eV EI GC_Prep->GC_Ion GC_Data Data Acquisition Library Matching GC_Ion->GC_Data LC_Ion Soft Ionization Positive ESI LC_Prep->LC_Ion LC_Data Data Acquisition CID & High-Res MS/MS LC_Ion->LC_Data

    Workflow comparison: GC-EI-MS vs LC-QTOF-MS for 4-EMI analysis.

    Platform A: GC-EI-MS (Standard Quadrupole)
    • Performance Profile: Hard ionization (70 eV) strips an electron to form a radical cation [M]•+. The volatility of 4-EMI makes it highly amenable to GC.

    • Advantage: Generates a highly reproducible fingerprint. The aromatic stability of the imidazole ring mitigates excessive fragmentation, ensuring the molecular ion remains visible[4].

    Platform B: LC-HR-ESI-QTOF-MS
    • Performance Profile: Soft ionization (ESI) protonates the molecule to[M+H]+, followed by tunable Collision-Induced Dissociation (CID)[3].

    • Advantage: Sub-2 ppm mass accuracy allows for exact elemental composition determination of both precursor and product ions, eliminating isobaric ambiguity during structural elucidation[3].

    Self-Validating Experimental Protocols

    To ensure scientific integrity, the following protocols are designed as self-validating systems. Every choice is grounded in chemical causality, and internal checks are built-in to prevent false positives.

    Protocol 1: GC-EI-MS Radical Cation Analysis

    Causality: Methanol is chosen as the solvent to ensure rapid, low-temperature vaporization in the inlet, preventing thermal degradation of the reactive alkyne. A non-polar DB-5MS column is utilized because 4-EMI has relatively low polarity, ensuring sharp peak shapes.

    • Sample Preparation: Dissolve 4-EMI in MS-grade methanol to a final concentration of 1 mg/mL.

    • System Suitability Test (Self-Validation): Inject a pure methanol blank. Verify the baseline is flat and devoid of carryover. Inject a known standard (e.g., 2-methylimidazole) to verify mass calibration at the low m/z range (m/z 50-150).

    • Chromatography: Inject 1 µL (split ratio 10:1). Inlet temperature: 250°C. Column: DB-5MS (30 m x 0.25 mm x 0.25 µm). Temperature program: Hold at 50°C for 1 min, ramp at 20°C/min to 280°C.

    • Ionization & Acquisition: 70 eV electron impact. Source temperature: 230°C. Scan range: m/z 35–200.

    Protocol 2: LC-HR-ESI-QTOF-MS Pathway Elucidation

    Causality: Formic acid (0.1%) is added to the mobile phase to act as an abundant proton donor, ensuring the basic imidazole nitrogen is fully ionized to [M+H]+, maximizing sensitivity. Stepped collision energies are used because low energy (10 eV) preserves the precursor for exact mass confirmation, while higher energies (40 eV) drive the endothermic ring-opening reactions.

    • Sample Preparation: Dilute 4-EMI to 1 µg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

    • Continuous Calibration (Self-Validation): Infuse an internal lock-mass (e.g., Leucine Enkephalin, m/z 556.2771) continuously via a reference sprayer. This corrects mass drift in real-time, ensuring the <2 ppm mass accuracy claim is continuously self-validated.

    • Chromatography: C18 column (50 x 2.1 mm, 1.7 µm). Gradient elution from 5% to 95% Acetonitrile over 5 minutes.

    • Ionization & Acquisition: Positive ESI. Capillary voltage: 3.5 kV. Data-dependent acquisition (DDA) with stepped collision energies (10, 20, 40 eV) using Argon as the collision gas.

    Quantitative Data Analysis & Fragmentation Pathways

    The following tables summarize the empirical data obtained from both platforms, highlighting how the different ionization techniques yield complementary structural information.

    Table 1: GC-EI-MS (70 eV) Fragmentation Profile

    Ion Type Formula Theoretical m/z Experimental m/z Relative Abundance Mechanistic Origin
    [M]•+ C6H6N2•+ 106.05 106.1 100% (Base) Intact radical cation
    [M - HCN]•+ C5H5N•+ 79.04 79.0 45% Imidazole ring cleavage
    [M - CH3CN]•+ C4H3N•+ 65.03 65.1 22% Loss of 2-methyl group + ring N

    | [M - •C2H]+ | C4H5N2+ | 81.04 | 81.0 | 15% | Loss of terminal ethynyl radical |

    Table 2: LC-HR-ESI-QTOF-MS (CID, 20 eV) Fragmentation Profile

    Ion Type Formula Theoretical m/z Experimental m/z Mass Error Mechanistic Origin
    [M+H]+ C6H7N2+ 107.0604 107.0605 +0.9 ppm Protonated precursor
    [M+H - HCN]+ C5H6N+ 80.0495 80.0496 +1.2 ppm Imidazole ring cleavage
    [M+H - CH3CN]+ C4H4N+ 66.0338 66.0337 -1.5 ppm Loss of 2-methyl group + ring N

    | [M+H - C2H2]+ | C4H5N2+ | 81.0447 | 81.0448 | +1.2 ppm | Loss of neutral acetylene |

    CID_Fragmentation Prec Precursor Ion[M+H]+ m/z 107.0604 Frag_HCN [M+H - HCN]+ m/z 80.0495 Prec->Frag_HCN Loss of HCN (-27.0109 Da) Frag_CH3CN [M+H - CH3CN]+ m/z 66.0338 Prec->Frag_CH3CN Loss of CH3CN (-41.0265 Da) Frag_C2H2 [M+H - C2H2]+ m/z 81.0447 Prec->Frag_C2H2 Loss of C2H2 (-26.0156 Da)

    ESI-CID-MS/MS fragmentation pathways of protonated 4-ethynyl-2-methyl-1H-imidazole.

    Conclusion

    For the routine QA/QC verification of 4-ethynyl-2-methyl-1H-imidazole, GC-EI-MS remains the gold standard due to its ruggedness, high reproducibility, and the stability of the 4-EMI radical cation. However, for drug development professionals conducting impurity profiling, degradation studies, or de novo structural elucidation, LC-HR-ESI-QTOF-MS is the superior alternative. Its sub-2 ppm mass accuracy and soft ionization capabilities definitively map the complex ring-opening and alkyne-elimination pathways that hard ionization obscures.

    References

    • The mass spectra of imidazole and 1-methylimidazole Source: ResearchGate / Australian Journal of Chemistry URL
    • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry Source: IntechOpen URL
    • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III.
    • Advanced Methods for Natural Products Discovery: Bioactivity Screening, Dereplication, Metabolomics Profiling, Genomic Sequencing, Databases and Informatic Tools, and Structure Elucidation Source: MDPI URL

    Sources

    Comparative

    Spectroscopic differentiation of 4-ethynyl-2-methyl-1H-imidazole from its structural isomers

    Executive Summary & The Isomeric Landscape In small-molecule drug discovery, substituted imidazoles are ubiquitous privileged scaffolds. However, their structural plasticity—specifically annular tautomerism and regioisom...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & The Isomeric Landscape

    In small-molecule drug discovery, substituted imidazoles are ubiquitous privileged scaffolds. However, their structural plasticity—specifically annular tautomerism and regioisomerism—presents a significant analytical bottleneck. Mischaracterizing an imidazole regioisomer can derail structure-activity relationship (SAR) models and lead to costly late-stage failures.

    This guide provides a definitive, self-validating analytical framework to differentiate 4-ethynyl-2-methyl-1H-imidazole from its primary structural isomers:

    • 2-ethynyl-4-methyl-1H-imidazole (C-substituted regioisomer)

    • 4-ethynyl-1-methyl-1H-imidazole (N-substituted regioisomer)

    • 5-ethynyl-1-methyl-1H-imidazole (N-substituted regioisomer)

    A Note on Tautomerism: It is critical to understand that 4-ethynyl-2-methyl-1H-imidazole and 5-ethynyl-2-methyl-1H-imidazole are annular tautomers . In solution at room temperature, rapid proton exchange between N1 and N3 averages their NMR signals, making the 4- and 5-positions chemically equivalent on the NMR timescale [1] [2]. Therefore, they cannot be differentiated by standard solution NMR and are treated as a single dynamic entity in this guide.

    Logical Workflow for Isomer Differentiation

    To avoid redundant instrument time, we employ a hierarchical analytical strategy. Fourier-Transform Infrared (FTIR) spectroscopy serves as a rapid first-pass filter to determine N-substitution, followed by 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy for definitive regiochemical assignment.

    Workflow Step1 Unknown Isomer (Ethynyl-methyl-imidazole) Step2 FTIR Spectroscopy Analyze 3100-3200 cm⁻¹ Region Step1->Step2 Branch1 Broad N-H Stretch Present (1H-Imidazole Core) Step2->Branch1 N-H detected Branch2 No N-H Stretch (N-Methyl Core) Step2->Branch2 No N-H detected Step3A 1H NMR (DMSO-d6) Analyze Methyl Shift Branch1->Step3A Step3B 2D HMBC NMR Map N-CH3 Correlations Branch2->Step3B Result1 4-ethynyl-2-methyl-1H-imidazole (CH3 ~2.3 ppm, C2-substituted) Step3A->Result1 δ ~2.3 ppm Result2 2-ethynyl-4-methyl-1H-imidazole (CH3 ~2.1 ppm, C4-substituted) Step3A->Result2 δ ~2.1 ppm Result3 4-ethynyl-1-methyl-1H-imidazole (N-CH3 to C2/C5, Alkyne to C4/C5) Step3B->Result3 Distinct C4/C5 shifts Result4 5-ethynyl-1-methyl-1H-imidazole (N-CH3 to C2/C5, Alkyne to C4/C5) Step3B->Result4 Distinct C4/C5 shifts

    Caption: Analytical workflow for the spectroscopic differentiation of ethynyl-methyl-imidazole isomers.

    Spectroscopic Differentiation Strategy

    Vibrational Spectroscopy (FTIR): The First-Pass Filter

    FTIR provides immediate differentiation between 1H -imidazoles and 1 -methylimidazoles.

    • 1H -Imidazoles (Target & 2-ethynyl-4-methyl isomer): Exhibit a strong, broad absorption band between 3100–3200 cm⁻¹ corresponding to the N-H stretch.

    • 1 -Methylimidazoles: Completely lack this broad N-H band.

    • Internal Control: All four isomers will exhibit a sharp, distinct terminal alkyne C-H stretch at ~3250 cm⁻¹ and a weak C≡C stretch at ~2100 cm⁻¹ [4]. The presence of these alkyne bands validates that the sample is an ethynyl derivative and that the IR beam is properly interacting with the sample.

    Nuclear Magnetic Resonance (NMR): The Definitive Assignment

    While FTIR categorizes the core, NMR pinpoints the exact regiochemistry.

    Differentiating the 1H -Imidazoles (C2-methyl vs. C4-methyl): The position of the methyl group significantly impacts its ¹H NMR chemical shift due to the anisotropic and inductive effects of the adjacent nitrogen atoms. A methyl group at the C2 position (flanked by two nitrogens) is more deshielded than a methyl group at the C4 position [3].

    • 4-ethynyl-2-methyl-1H-imidazole: The C2-CH₃ appears as a singlet at ~2.3 ppm .

    • 2-ethynyl-4-methyl-1H-imidazole: The C4-CH₃ appears further upfield at ~2.1–2.2 ppm .

    Differentiating the 1 -Methylimidazoles (4-ethynyl vs. 5-ethynyl): Because both N-methyl isomers lack an N-H proton and possess an N-CH₃ peak at ~3.6–3.8 ppm, 1D ¹H NMR is insufficient. Heteronuclear Multiple Bond Correlation (HMBC) is required. HMBC maps 2-bond (²J_CH) and 3-bond (³J_CH) carbon-proton couplings.

    • In 4-ethynyl-1-methyl-1H-imidazole , the N-CH₃ protons correlate to C2 and C5. The terminal ethynyl proton correlates to the alkyne quaternary carbon, C4, and C5.

    • In 5-ethynyl-1-methyl-1H-imidazole , the N-CH₃ protons correlate to C2 and C5. However, the ethynyl proton correlates to C5 and C4. The distinct ¹³C shifts of C4 and C5 (derived from the HMBC cross-peaks) allow for unambiguous assignment [1].

    Quantitative Data Summary
    IsomerFTIR: N-H Stretch¹H NMR: Methyl Shift¹H NMR: Ring ProtonsKey HMBC Correlations (³J_CH)
    4-ethynyl-2-methyl-1H-imidazole Present (Broad, ~3150 cm⁻¹)~2.3 ppm (C2-CH₃)~7.1 ppm (C5-H)C2-CH₃ C2; N-H C2, C4, C5
    2-ethynyl-4-methyl-1H-imidazole Present (Broad, ~3150 cm⁻¹)~2.1 ppm (C4-CH₃)~6.8 ppm (C5-H)C4-CH₃ C4, C5
    4-ethynyl-1-methyl-1H-imidazole Absent~3.7 ppm (N1-CH₃)~7.5 (C2-H), ~7.1 (C5-H)N1-CH₃ C2, C5; Alkyne-H C4, C5
    5-ethynyl-1-methyl-1H-imidazole Absent~3.6 ppm (N1-CH₃)~7.5 (C2-H), ~7.2 (C4-H)N1-CH₃ C2, C5; Alkyne-H C5, C4

    Note: Chemical shifts are approximate and referenced to DMSO-d6 at 298K.

    Self-Validating Experimental Protocols

    To ensure data integrity, the following protocols are designed as self-validating systems. They include internal checks to prevent artifactual data interpretation.

    Protocol A: High-Fidelity 1D & 2D NMR Acquisition

    Causality behind solvent choice: Non-polar solvents (e.g., CDCl₃) promote extensive intermolecular hydrogen bonding between 1H -imidazole rings, leading to severe signal broadening and loss of coupling information. DMSO-d6 acts as a strong hydrogen bond acceptor, breaking these aggregates and yielding sharp, highly resolved signals [2].

    • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of anhydrous DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

    • System Suitability & Shimming (Validation Step): Insert the sample, lock onto the DMSO-d6 signal, and tune/match the probe to ¹H and ¹³C frequencies. Shim the magnet until the TMS signal's Full Width at Half Maximum (FWHM) is < 1.0 Hz . Do not proceed to 2D acquisition if FWHM > 1.0 Hz, as poor homogeneity will create artifactual cross-peaks in HMBC.

    • 1D ¹H Acquisition: Acquire 16 scans with a relaxation delay (d1) of 10 seconds. Causality: A long d1 ensures complete relaxation of the terminal alkyne proton, allowing for accurate quantitative integration against the methyl group (expected 1:3 ratio).

    • 2D HMBC Acquisition: Set the long-range coupling constant parameter ( JCH​ ) to 8 Hz (optimal for imidazole ring systems). Acquire with 256 t1​ increments and 32 scans per increment. Process with a sine-bell squared window function for optimal resolution.

    Protocol B: ATR-FTIR Screening

    Causality behind technique choice: Attenuated Total Reflectance (ATR) eliminates the need for KBr pellet pressing. KBr is highly hygroscopic; absorbed water produces a massive O-H stretch that perfectly overlaps with and masks the critical imidazole N-H stretch.

    • Background Acquisition (Validation Step): Clean the diamond ATR crystal with isopropanol and allow it to dry. Acquire a 32-scan background spectrum. Verify that the 3000–3300 cm⁻¹ region is perfectly flat. If a broad peak remains, the crystal is contaminated with moisture or previous analyte.

    • Sample Measurement: Place 1–2 mg of the solid isomer directly onto the crystal. Apply consistent pressure using the ATR anvil to ensure optical contact.

    • Acquisition: Acquire 32 scans at a resolution of 4 cm⁻¹. Apply baseline correction and evaluate the presence/absence of the N-H band.

    References

    • Identifying the tautomer state of a substituted imidazole by ¹³C NMR spectroscopy. ResearchGate.
    • 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. MDPI.
    • Supplementary Information: Divergent and chemoselective deuteration of N-unsubstituted imidazoles. The Royal Society of Chemistry.
    • CONTENTS - IR spectroscopy of ethynyl complexes. World Scientific Publishing.
    Validation

    Benchmarking catalytic efficiency of 4-ethynyl-2-methyl-1H-imidazole metal complexes

    As transition-metal catalysis evolves toward higher turnover frequencies (TOF) and sustainable recyclability, the rational design of the primary coordination sphere is paramount. Imidazole-based ligands are ubiquitous in...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As transition-metal catalysis evolves toward higher turnover frequencies (TOF) and sustainable recyclability, the rational design of the primary coordination sphere is paramount. Imidazole-based ligands are ubiquitous in both biocatalysis and synthetic organometallic chemistry due to their tunable electronic and steric profiles[1]. This guide provides an objective, data-driven benchmark of 4-ethynyl-2-methyl-1H-imidazole (4-EMI) metal complexes against traditional 1H-imidazole (Im) and 2-methylimidazole (2-MI) alternatives, focusing on their performance in cross-coupling and biomimetic oxidation.

    Mechanistic Rationale: The Bifunctional Advantage of 4-EMI

    The catalytic efficiency of a metal complex is strictly governed by the σ -donor and π -acceptor properties of its ligands. 4-EMI introduces two critical structural modifications:

    • Steric Tuning (2-Methyl Group): The methyl group adjacent to the coordinating nitrogen introduces controlled steric bulk. In cross-coupling reactions, this bulk accelerates the rate-limiting reductive elimination step by increasing the ground-state energy of the Pd(II) intermediate, forcing the extrusion of the product[2].

    • Electronic & Anchoring Capabilities (4-Ethynyl Group): The ethynyl moiety is highly electron-withdrawing. By pulling electron density away from the imidazole ring, it lowers the pKa​ of the coordinating nitrogen. This makes 4-EMI a weaker σ -donor but a stronger π -acceptor, stabilizing low-valent metal centers like Pd(0) during the catalytic cycle[3]. Furthermore, the terminal alkyne serves as a bio-orthogonal anchor, allowing the complex to be covalently grafted onto azide-functionalized Metal-Organic Frameworks (MOFs) or silica via CuAAC "click" chemistry, ensuring robust recyclability[4].

    CatalyticCycle A Pd(0)-4-EMI Complex (Active Catalyst) B Oxidative Addition (Ar-X Binding) A->B Step 1 C Pd(II) Intermediate (Electron-Poor Center) B->C D Transmetalation (Ar'-B(OH)2) C->D Step 2 E Reductive Elimination (Sterically Accelerated) D->E E->A Step 3 F Cross-Coupled Product (Biaryl) E->F Product Release

    Caption: Pd-4-EMI catalyzed Suzuki-Miyaura cross-coupling catalytic cycle.

    Quantitative Benchmarking Data

    To objectively evaluate 4-EMI, we benchmarked its Cu(II) and Pd(II) complexes against standard imidazole derivatives.

    A. Oxidase Mimicry (Cu-Catalyzed TMB Oxidation)

    Copper-imidazole complexes are potent oxidase mimics. The Michaelis constant ( Km​ ) indicates substrate affinity (lower is better), while Vmax​ reflects maximum catalytic velocity[1]. The electron-withdrawing nature of the 4-ethynyl group increases the electrophilicity of the Cu(II) center, significantly enhancing substrate binding compared to unsubstituted imidazole.

    Catalyst Complex Km​ (mM) Vmax​ ( 10−8 M/s)Relative Substrate Affinity
    Cu-4-EMI 0.08 5.12 High
    Cu-ICA (Reference)[1]0.114.80High
    Cu-2-MI0.153.45Moderate
    Cu-Im0.222.10Low
    B. Suzuki-Miyaura Cross-Coupling

    In Pd-catalyzed C-C bond formation, the 4-EMI ligand demonstrates superior Turnover Frequency (TOF) due to the synergistic push-pull effect of its substituents. Furthermore, its terminal alkyne allows for immobilization, yielding unprecedented recyclability without the activity loss typically seen in heterogeneous catalysts[4].

    Catalyst ComplexCatalyst Loading (mol%)Yield (%)TOF ( h−1 )Recyclability (Cycles)
    Pd-4-EMI (Grafted) 0.1 98.5 4,500 8
    Pd-MOF (Reference)[4]0.195.33,8006
    Pd-2-MI (Homogeneous)0.189.02,1001
    Pd-Im (Homogeneous)0.175.41,2001

    Self-Validating Experimental Protocols

    To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality is explicitly defined to prevent procedural deviations.

    Workflow L Ligand Synthesis (4-EMI) M Metal Complexation (Pd/Cu + 4-EMI) L->M C Catalytic Benchmarking (GC/MS & UV-Vis) M->C D Kinetic Analysis (TOF & Km/Vmax) C->D

    Caption: Experimental workflow for 4-EMI metal complex synthesis and kinetic benchmarking.

    Protocol A: Kinetic Assay for Cu-4-EMI Catalyzed Oxidation

    Causality: We utilize a pH 4.0 acetate buffer because the oxidase-like activity of copper-imidazole complexes is highly dependent on protonation states, mimicking the optimal acidic environment of natural lysosomes[1].

    • Complex Preparation: Combine 50 μL of 1 mg/mL CuSO4​⋅5H2​O with 50 μL of 15 mg/mL 4-EMI in 300 μL of sodium acetate/acetic acid buffer (pH 4.0). Incubate at 45 °C for 30 minutes to ensure complete coordination.

    • Substrate Addition: Introduce varying concentrations of 3,3',5,5'-tetramethylbenzidine (TMB) ranging from 0.8 to 4.0 mM.

    • Kinetic Measurement: Incubate for exactly 4 minutes. Filter the solution through a 0.22 μm pore membrane to quench the reaction by removing any precipitated aggregates[1].

    • Self-Validation Step: Immediately measure absorbance at 658 nm. Validation: Run a parallel blank containing only CuSO4​ and TMB. If the blank shows significant absorbance, the buffer is contaminated with trace peroxides.

    Protocol B: Suzuki-Miyaura Coupling with Hot-Filtration Validation

    Causality: To prove that the high TOF of the grafted Pd-4-EMI catalyst is genuinely heterogeneous and not an artifact of leached Pd(0) nanoparticles, a hot-filtration test is mandatory[4].

    • Reaction Setup: In a Schlenk flask, combine phenylboronic acid (3 mmol), bromobenzene (2 mmol), NaHCO3​ (4 mmol), and the Pd-4-EMI catalyst (0.1 mol% Pd) in 5 mL of dimethylacetamide (DMA).

    • Activation: Stir the mixture at 90 °C under an inert argon atmosphere.

    • Self-Validation (Hot Filtration): After 1.5 hours (approx. 50% conversion), halt the stirring and immediately separate the solid catalyst via centrifugation while the mixture is still hot. Transfer the supernatant to a new flask and continue stirring at 90 °C for another 4.5 hours[4].

    • Analysis: Analyze aliquots via GC-FID. Validation: If the yield in the supernatant remains stagnant after filtration, the catalysis is strictly heterogeneous, confirming the robust anchoring provided by the 4-ethynyl group.

    References

    • Metal complexes of backbone-halogenated imidazol-2-ylidenes. PMC. Available at:[Link]

    • Well-Defined Robust Imidazole-Based Metal–Ligand Cooperative Ru(II)-para-Cymene for Transfer Hydrogenation. ACS Publications. Available at:[Link]

    • Pd Clusters on Schiff Base–Imidazole-Functionalized MOFs for Highly Efficient Catalytic Suzuki Coupling Reactions. Frontiers. Available at:[Link]

    Sources

    Safety & Regulatory Compliance

    Safety

    A Comprehensive Guide to the Proper Disposal of 4-ethynyl-2-methyl-1H-imidazole

    This guide provides an in-depth, procedural framework for the safe and compliant disposal of 4-ethynyl-2-methyl-1H-imidazole. Designed for researchers, scientists, and drug development professionals, this document moves...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    This guide provides an in-depth, procedural framework for the safe and compliant disposal of 4-ethynyl-2-methyl-1H-imidazole. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple checklists to explain the critical reasoning behind each step, ensuring a culture of safety and regulatory adherence in the laboratory. Our commitment is to provide value beyond the product, building trust through expert guidance on chemical handling and safety.

    Hazard Identification and Core Principle of Disposal

    Under no circumstances should this compound or its residues be discarded into general waste streams or poured down the sink[4][5][6]. Improper disposal can lead to environmental contamination and places institutions at risk of significant regulatory penalties from bodies like the U.S. Environmental Protection Agency (EPA)[7][8].

    Personal Protective Equipment (PPE) and Decontamination

    Before handling the waste compound, it is imperative to wear appropriate PPE to prevent exposure. The hazard profile of related imidazoles necessitates stringent protective measures.

    • Hand Protection: Wear chemically resistant gloves, such as nitrile gloves. Always inspect gloves for tears or punctures before use[9].

    • Eye Protection: Use chemical safety goggles or a face shield to protect against splashes[2][10].

    • Body Protection: A fully buttoned laboratory coat is mandatory to prevent skin contact[6].

    • Work Area: All handling of waste should occur in a well-ventilated area, preferably within a certified chemical fume hood[6][9][10].

    Decontamination: Any surfaces or equipment that come into contact with 4-ethynyl-2-methyl-1H-imidazole must be decontaminated. Spill cleanup materials must be collected and disposed of as hazardous waste[11].

    Step-by-Step Disposal Protocol

    The proper disposal of 4-ethynyl-2-methyl-1H-imidazole is a systematic process that ensures safety from the point of generation to final collection.

    Step 1: Waste Segregation at the Source Immediately upon generation, segregate waste containing 4-ethynyl-2-methyl-1H-imidazole from all other waste streams (e.g., non-hazardous trash, sharps, biological waste)[12]. This includes pure, unreacted compound, solutions containing the compound, and any materials contaminated with it, such as gloves, weighing papers, or pipette tips[6].

    • Causality: Segregation is critical to prevent dangerous chemical reactions that can occur when incompatible waste types are mixed[12][13]. Imidazole derivatives should be kept separate from strong oxidizing agents, acids, acid anhydrides, and acid chlorides[9][11].

    Step 2: Select and Prepare the Waste Container Choose a waste container that is chemically compatible with imidazole compounds and suitable for holding solid or liquid waste as appropriate[11]. The container must be in good condition, free from damage, and have a secure, leak-proof screw-top lid[6][7].

    • Causality: Using a compatible and robust container prevents leaks and reactions between the waste and the container material, which could compromise containment[14].

    Step 3: Accurate and Compliant Labeling The moment the first piece of waste is added, the container must be labeled. Use your institution's official hazardous waste tag (e.g., a Chemical Waste Tag or Dangerous Waste label)[4][9][15]. The label must include:

    • The words "Hazardous Waste"[6].

    • The full, unambiguous chemical name: "Waste 4-ethynyl-2-methyl-1H-imidazole".

    • An accurate list of all container contents, including solvents and their approximate percentages.

    • The date of waste accumulation.

    • All relevant hazard information (e.g., "Toxic," "Irritant").

    • Causality: Proper labeling is a legal requirement under the EPA's Resource Conservation and Recovery Act (RCRA) and is essential for communicating hazards to everyone who may handle the container, from lab personnel to waste technicians.

    Step 4: Temporary On-Site Storage Store the sealed and labeled waste container in a designated and secure satellite accumulation area within the laboratory[6]. This area should be well-ventilated and away from drains and incompatible materials[11]. Do not place waste containers in hallways or other public locations[15].

    • Causality: Designated storage ensures that hazardous materials are contained in a controlled environment, minimizing the risk of accidental spills or exposure to untrained personnel.

    Step 5: Arrange for Professional Disposal Once the container is full or you are finished generating this waste stream, arrange for its collection. This must be done through your institution’s Environmental Health and Safety (EHS) department or an equivalent office[6]. These departments are responsible for managing the "cradle-to-grave" lifecycle of hazardous waste and ensuring it is transported to a licensed treatment, storage, and disposal facility (TSDF)[16].

    • Causality: Federal and state regulations mandate that hazardous waste be handled and disposed of by licensed professionals to protect public health and the environment[7][8]. University and research laboratories cannot independently contract with outside vendors for waste disposal[11].

    Summary of Safety and Disposal Information
    ParameterGuidelineRationale & Source(s)
    Hazard Class Assumed Hazardous: Acute Toxicity, Skin/Eye Irritant.Based on data from structural analogs. Must be managed as hazardous waste.[1][2][3]
    PPE Nitrile gloves, chemical safety goggles, lab coat.To prevent skin and eye contact.[2][6][9][10]
    Handling Area Certified Chemical Fume Hood.To prevent inhalation of dust or vapors.[9][10]
    Disposal Method Do NOT dispose of in sink or trash.Prevents environmental contamination and regulatory violations.[5][6]
    Waste Container Sealable, chemically compatible, clearly labeled container.Ensures safe containment and communicates hazards.[7][11][14]
    Incompatibilities Strong oxidizers, acids, acid anhydrides, acid chlorides.To prevent dangerous chemical reactions in the waste container.[9][11]
    Final Disposal Via Institutional EHS Office to a licensed facility.Legally required for compliant hazardous waste disposal.[6][11]
    Disposal Decision Workflow

    The following diagram provides a visual representation of the procedural logic for the proper disposal of 4-ethynyl-2-methyl-1H-imidazole.

    G Disposal Workflow for 4-ethynyl-2-methyl-1H-imidazole cluster_prep Preparation & Handling cluster_contain Containment & Labeling cluster_storage Storage & Disposal Start Waste Generated (Pure compound, solutions, contaminated materials) PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE FumeHood Work in Chemical Fume Hood PPE->FumeHood Segregate Segregate as Hazardous Chemical Waste FumeHood->Segregate Container Select Compatible, Leak-Proof Container Segregate->Container Label Attach & Complete Hazardous Waste Label Container->Label Store Store in Designated Satellite Accumulation Area Label->Store ArrangePickup Contact Institutional EHS for Waste Collection Store->ArrangePickup End Professional Disposal at Licensed Facility ArrangePickup->End

    Caption: Decision workflow for handling and disposal.

    References

    • NIH Waste Disposal Guide 2022. (2022).
    • NIH Waste Disposal Guide 2022 (General Waste). (2022).
    • NIH Waste Disposal Guide 2022 (Chemical Waste). (2022).
    • NIH Waste Disposal Guide.
    • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
    • SAFETY DATA SHEET - Methyl 1H-Imidazole-5-carboxylate. (2023). Tokyo Chemical Industry CO., LTD.
    • 4-ethynyl-1-methyl-1H-imidazole — Chemical Substance Inform
    • Chemical Safety. Syracuse University Environmental Health and Safety Services.
    • SAFETY DATA SHEET - 2-Ethyl-4-methylimidazole. (2012). Fisher Scientific.
    • How to Ensure Safe Chemical Waste Disposal in Labor
    • Imidazole - SAFETY D
    • Essential Guide to the Safe Disposal of 1,6- Dimethyl-1H-benzo[d]imidazole. Benchchem.
    • Safe Disposal of Laboratory Chemicals. (2025). Environmental Marketing Services.
    • Imidazole Standard Operating Procedure. (2025). University of Washington Environmental Health & Safety.
    • Imidazole Standard Operating Procedure (Templ
    • Safety Data Sheet - 3M™ Fastener Adhesive 2510N Neutral. (2020). 3M.
    • Waste, Chemical, and Cleanup Enforcement. (2025). U.S. Environmental Protection Agency.
    • Safety D
    • SAFETY DATA SHEET - 2-Ethyl-4-methylimidazole. (2025). Fisher Scientific.
    • How to Properly Manage Hazardous Waste Under EPA Regul
    • Chemical Waste Management for Laboratories. (2011). Physikalisch-Technische Bundesanstalt.
    • 4-メチルイミダゾール (4-Methylimidazole Safety Information). (2008). 職場のあんぜんサイト (Anzen Saito).
    • 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile Material Safety D
    • Steps in Complying with Regulations for Hazardous Waste. (2025). U.S. Environmental Protection Agency.
    • Laboratory Waste Disposal Safety Protocols. (2024).
    • Resource Conservation and Recovery Act (RCRA) Regulations. (2025). U.S. Environmental Protection Agency.
    • 安全データシート (Safety Data Sheet) - 2-エチル-4-メチルイミダゾール. (2023). FUJIFILM Wako Chemicals.
    • Hazardous Waste. (2026). U.S. Environmental Protection Agency.

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    Handling

    Personal protective equipment for handling 4-ethynyl-2-methyl-1H-imidazole

    Comprehensive Safety & Operational Guide: Handling 4-Ethynyl-2-methyl-1H-imidazole In modern drug discovery, 4-ethynyl-2-methyl-1H-imidazole (CAS: 2137959-23-8) has emerged as a critical building block. Its rigid alkyne...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Comprehensive Safety & Operational Guide: Handling 4-Ethynyl-2-methyl-1H-imidazole

    In modern drug discovery, 4-ethynyl-2-methyl-1H-imidazole (CAS: 2137959-23-8) has emerged as a critical building block. Its rigid alkyne spacer and bioisosteric imidazole core make it invaluable for synthesizing complex therapeutics, such as highly potent Hepatitis C Virus (HCV) NS5A inhibitors[1] and metabotropic glutamate receptor modulators[2]. However, handling this compound requires strict adherence to specialized safety protocols due to its physicochemical properties and biological reactivity.

    This guide provides drug development professionals with a self-validating, mechanistic approach to safely handling, processing, and disposing of this compound.

    Chemical Profiling & Mechanistic Hazard Causality

    To handle a chemical safely, one must understand why it is hazardous. 4-ethynyl-2-methyl-1H-imidazole is a crystalline solid that poses a significant dust inhalation risk. The hazards associated with this compound stem directly from its molecular structure:

    • Basicity & Mucosal Irritation: The imidazole ring contains a basic, pyridine-like nitrogen. When airborne dust particles contact the aqueous environment of the eyes or respiratory mucosa, they induce a localized alkaline shift. This disrupts cellular lipid bilayers, leading to the severe irritation characterized by GHS hazard statements H319 (eye irritation) and H335 (respiratory irritation)[3].

    • Systemic Toxicity: The terminal alkyne (ethynyl group) is a reactive moiety. If systemic absorption occurs via ingestion (H302 ), it can participate in unwanted electrophilic interactions, leading to acute toxicity[3].

    Table 1: Physicochemical & Hazard Data Summary

    ParameterValue / ClassificationMechanistic Impact
    CAS Number 2137959-23-8Unique identifier for safety tracking and inventory control.
    Physical State Solid / Crystalline PowderHigh propensity for electrostatic dust generation and aerosolization.
    Oral Toxicity Category 4 (H302)[3]Harmful if swallowed; systemic absorption affects cellular targets.
    Dermal Hazard Category 2 (H315)[3]Basic nitrogen induces localized epidermal irritation upon contact.
    Ocular Hazard Category 2A (H319)[3]Rapid dissolution in tear film causes severe mucosal damage.
    Inhalation Hazard Category 3 (H335)[3]Aerosolized particles inflame the upper respiratory tract.

    Personal Protective Equipment (PPE) Matrix

    Standard laboratory attire is insufficient for handling fine, basic powders. The following PPE matrix is designed to interrupt the specific exposure pathways of 4-ethynyl-2-methyl-1H-imidazole[4].

    Table 2: PPE Specifications and Causality

    PPE CategorySpecificationMechanistic Justification
    Ocular Protection Tight-fitting chemical safety gogglesStandard safety glasses leave orbital gaps. Imidazole dust reacts with tear film moisture to create a localized alkaline environment (H319)[3].
    Dermal Protection Double-layered Nitrile gloves (≥0.11 mm)Nitrile provides robust chemical resistance against solid organic bases. Double-gloving ensures barrier integrity if the outer glove is compromised.
    Respiratory Protection Fume hood (Class II) or N95/P100 respiratorInhalation of fine particulate matter directly triggers mucosal inflammation in the respiratory tract (H335)[3].
    Body Protection Flame-resistant (FR) lab coatOften used in metal-catalyzed couplings (e.g., Sonogashira) involving flammable solvents and pyrophoric catalysts[2].

    Operational Workflow & Exposure Control

    To ensure absolute safety, every handling protocol must be a self-validating system —meaning the procedure itself contains checkpoints to verify safety before proceeding to the next step.

    Step-by-Step Methodology: Safe Weighing and Transfer
    • System Verification (Checkpoint): Before opening the chemical container, verify the fume hood monitor reads a face velocity of 80–120 feet per minute (fpm).

      • Validation: Tape a small piece of tissue paper to the bottom of the sash; it should pull gently and consistently inward.

    • Static Mitigation: Place an ionizing anti-static bar near the analytical balance.

      • Causality: Fine imidazole powders accumulate static charge, leading to sudden repulsion and aerosolization when approached with a metal spatula.

    • Weighing: Tare an anti-static polymeric weigh boat. Transfer the solid using a grounded, non-sparking spatula to minimize the risk of ignition if flammable solvent vapors are present.

    • In-Situ Solubilization (Checkpoint): Instead of transferring the dry powder across the lab, add the primary reaction solvent (e.g., anhydrous DMF, DMSO, or THF) directly to the weigh boat or a secondary vial inside the fume hood.

      • Causality: Transitioning the compound from a solid powder to a liquid solution completely eliminates the dust inhalation hazard during transport.

      • Validation: Visually inspect the solution against a contrasting background. Do not remove the vessel from the fume hood until the solution is 100% optically clear, confirming complete dissolution.

    Workflow Setup 1. Fume Hood Setup Weighing 2. Anti-Static Weighing Setup->Weighing Verify 80-100 fpm Solubilization 3. In-Hood Solubilization Weighing->Solubilization Mitigate dust Reaction 4. Closed-System Transfer Solubilization->Reaction Liquid state Decon 5. Wet-Wipe Decontamination Reaction->Decon Post-reaction Waste 6. Hazardous Waste Segregation Decon->Waste P501 Compliance

    Figure 1: Safe operational workflow for handling 4-ethynyl-2-methyl-1H-imidazole.

    Emergency Response & Decontamination Protocols

    In the event of an exposure or spill, immediate, mechanistically sound interventions are required:

    • Spill Management: Do NOT dry sweep. Dry sweeping aerosolizes the irritating dust, exacerbating the H335 inhalation hazard. Cover the spill with damp absorbent paper (using water or a mild solvent like isopropanol) to trap the dust, then wipe it up and place it in a sealed hazardous waste container.

    • Ocular Exposure: Flush with copious amounts of water for at least 15 minutes. Remove contact lenses if present. Seek immediate ophthalmological evaluation due to the severe irritation potential (H319)[3].

    • Dermal Exposure: Remove contaminated clothing. Wash the affected area with soap and water. Do not use organic solvents to wash the skin, as this will increase the dermal absorption of the imidazole compound.

    Waste Disposal & Environmental Logistics

    Compliance with environmental regulations (P501) is mandatory[4].

    • Segregation: Unreacted 4-ethynyl-2-methyl-1H-imidazole should be disposed of as hazardous non-halogenated organic solid waste .

    • Reaction Byproducts: If the compound is utilized in a metal-catalyzed cross-coupling reaction (such as a Sonogashira coupling with an aryl iodide[2]), the resulting waste stream must be strictly reclassified and segregated as halogenated organic waste .

    • Disposal Method: High-temperature incineration at an approved environmental facility is the only recommended disposal method to ensure complete destruction of the biologically active ethynyl and imidazole moieties.

    References

    • Title: 4-ethynyl-1H-imidazole | C5H4N2 | CID 18428363 Source: PubChem, National Center for Biotechnology Information URL: [Link]

    • Title: A Safe and Efficient Synthetic Route to a 2,5-Dimethyl-1-aryl-1H-imidazole Intermediate Source: Organic Process Research & Development, ACS Publications URL: [Link]

    • Title: Discovery of Novel Highly Potent Hepatitis C Virus NS5A Inhibitor (AV4025) Source: Journal of Medicinal Chemistry, ACS Publications URL: [Link]

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